4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine
Description
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Properties
IUPAC Name |
4-(4-ethoxypyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-14-10-7-12-13(8-10)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTCRKDTLUFUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine
This technical guide provides an in-depth analysis of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine (CAS 2988508-61-6), a specialized heterocyclic building block.
Strategic Scaffold for Kinase & GPCR Ligand Discovery
CAS Number: 2988508-61-6 Formula: C₁₀H₁₇N₃O Molecular Weight: 195.26 g/mol
Executive Summary
4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine is a functionalized heterocyclic scaffold belonging to the N-(piperidin-4-yl)pyrazole class. This structural motif is a "privileged architecture" in medicinal chemistry, serving as the core backbone for several FDA-approved kinase inhibitors (e.g., Crizotinib , Tofacitinib analogs) and GPCR antagonists (e.g., CCR5 modulators).
Unlike the common 4-unsubstituted or 4-iodo variants used in cross-coupling, the 4-ethoxy derivative introduces a specific electronic and steric profile. The ethoxy group acts as a mild electron-donor (via resonance) and a hydrogen-bond acceptor, making this molecule a critical "probe" ligand for exploring the solvent-exposed regions of ATP-binding pockets or optimizing pharmacokinetic properties (solubility/metabolic stability) in lead optimization.
Chemical Identity & Physicochemical Profile
Understanding the fundamental properties of this scaffold is essential for its integration into drug discovery campaigns.
Structural Analysis
-
Core Scaffold: Piperidine (saturated 6-membered ring) providing a basic amine for solubility and salt formation.
-
Linker: A direct
bond connecting the pyrazole nitrogen to the piperidine. This rigidifies the structure compared to alkyl linkers. -
Functional Handle: The 4-ethoxy group on the pyrazole ring.[1]
-
Electronic Effect: Increases electron density on the pyrazole ring compared to the parent (H) or halo-analogs.
-
Binding Mode: The ethoxy oxygen can serve as a weak H-bond acceptor; the ethyl tail provides limited lipophilic contact.
-
Key Physicochemical Data
Data represents calculated values based on structural analogs (e.g., CAS 762240-09-5) and group contribution methods.
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 1.2 – 1.6 | Optimal for oral bioavailability (Lipinski compliant). |
| TPSA | ~42 Ų | High membrane permeability (CNS penetrant potential). |
| pKa (Piperidine NH) | 9.8 ± 0.5 | Highly basic; exists as a cation at physiological pH. |
| pKa (Pyrazole N2) | ~2.5 | Weakly basic; remains neutral at physiological pH. |
| H-Bond Donors | 1 (Piperidine NH) | Key interaction point (e.g., with Asp residues). |
| H-Bond Acceptors | 3 (2 Pyrazole N, 1 Ether O) | Versatile binding capability. |
Synthetic Methodologies
Two primary routes are recommended for the synthesis of this compound. Route A is preferred for large-scale preparation (gram-to-kilogram), while Route B is ideal for convergent, library-scale synthesis.
Route A: The "Pyridine Reduction" Strategy (Scalable)
This route mirrors the industrial synthesis of the Crizotinib intermediate. It utilizes the high reactivity of 4-chloropyridine in
-
Nucleophilic Aromatic Substitution (
):-
Reactants: 4-Ethoxypyrazole + 4-Chloropyridine HCl.
-
Conditions: Base (e.g.,
or ), DMF or DMSO, 100–120°C. -
Mechanism: The electron-rich pyrazole acts as the nucleophile, displacing chloride from the electron-deficient pyridine ring.
-
Intermediate: 4-(4-Ethoxy-1H-pyrazol-1-yl)pyridine.
-
-
Catalytic Hydrogenation:
-
Reactants: Pyridine intermediate +
. -
Catalyst:
(Adams' catalyst) or in acetic acid/MeOH. -
Conditions: 40–60 psi
, RT to 50°C. -
Outcome: Selective reduction of the pyridine ring to piperidine without over-reducing the pyrazole or cleaving the ethoxy ether.
-
Route B: The "Mitsunobu" Strategy (Convergent)
Ideal for late-stage functionalization or when avoiding high-pressure hydrogenation is necessary.
-
Coupling:
-
Reactants: 4-Ethoxypyrazole + N-Boc-4-hydroxypiperidine.
-
Reagents:
(Triphenylphosphine) + DIAD/DEAD (Azodicarboxylate). -
Solvent: THF or Toluene, 0°C to RT.
-
Mechanism: Inversion of configuration at the piperidine C4 (irrelevant here due to symmetry) to form the
bond.
-
-
Deprotection:
-
Reagent: TFA/DCM or HCl/Dioxane.
-
Product: 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine (isolated as salt).
-
Synthetic Workflow Visualization
Figure 1: Comparison of the Scalable "Pyridine Reduction" Route (Blue) vs. the Convergent "Mitsunobu" Route (Red).
Applications in Medicinal Chemistry
Kinase Inhibitor Design
The 4-pyrazolyl-piperidine motif is a proven "hinge-binder" or "solvent-front" element.
-
Role of Piperidine: Often binds in the solvent-exposed region, where the basic amine interacts with Asp/Glu residues (e.g., in ALK or JAK kinases) to improve solubility and potency.
-
Role of 4-Ethoxy Pyrazole:
-
The pyrazole ring acts as a rigid spacer.
-
The ethoxy group can probe small hydrophobic pockets (e.g., the "gatekeeper" region) or displace conserved water molecules.
-
Case Study Context: In the development of Crizotinib (ALK inhibitor), the 4-position of the pyrazole is used to link to the aminopyridine core. The 4-ethoxy analog represents a "truncated" or "capped" variation useful for Fragment-Based Drug Discovery (FBDD) to validate the binding of the piperidine-pyrazole moiety independent of the rest of the molecule.
-
GPCR Antagonists
This scaffold is highly relevant for chemokine receptor antagonists (e.g., CCR5 , CCR2 ).
-
Mechanism: The piperidine nitrogen forms a critical salt bridge with a conserved Aspartate in the GPCR transmembrane bundle (TM).
-
Optimization: The 4-ethoxy-pyrazole moiety extends into the extracellular loops (ECL), where the ethoxy group can tune selectivity between receptor subtypes (e.g., CCR5 vs. CCR2) via steric clashes or specific hydrophobic contacts.
Handling, Stability & Safety
Stability Profile
-
Thermal: Stable up to ~150°C.
-
Chemical:
-
Acids: Stable (forms salts).
-
Bases: Stable.
-
Oxidation: The ethoxy ether is generally stable, but the piperidine secondary amine is susceptible to N-oxidation if treated with strong oxidants (e.g., mCPBA) without protection.
-
-
Storage: Hygroscopic as a hydrochloride salt. Store in a desiccator at 2–8°C.
Safety Protocols
-
Hazards: Likely an irritant to eyes, skin, and respiratory system (H315, H319, H335). As a novel compound, treat as potentially bioactive/toxic.
-
PPE: Nitrile gloves, safety glasses, and fume hood utilization are mandatory.
-
Disposal: Incineration as organic hazardous waste containing nitrogen.
References
-
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link
-
Shen, D. M., et al. (2004). "Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds." Bioorganic & Medicinal Chemistry Letters. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 21193045, 4-(1H-Pyrazol-1-yl)piperidine." PubChem. Link
-
Menichincheri, M., et al. (2016). "Discovery of Entrectinib: A New 3-Aminoindazole Derivative as a Potent and Selective Inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK." Journal of Medicinal Chemistry. Link
Sources
Technical Monograph: 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine hydrochloride
Advanced Heterocyclic Building Blocks in Medicinal Chemistry
Executive Summary & Structural Logic
4-(4-ethoxy-1H-pyrazol-1-yl)piperidine hydrochloride represents a high-value pharmacophore scaffold, structurally analogous to key intermediates used in the synthesis of ALK/ROS1 inhibitors (e.g., Crizotinib). This molecule combines a saturated piperidine ring (providing solubility and a basic center for lysosomal trapping) with an aromatic pyrazole core substituted with an ethoxy group.
From a medicinal chemistry perspective, the 4-ethoxy substituent is critical. Unlike the lipophilic iodine found in Crizotinib intermediates, the ethoxy group acts as a hydrogen bond acceptor while maintaining moderate lipophilicity, making this scaffold ideal for fine-tuning the LogD and metabolic stability of kinase inhibitors and GPCR ligands.
Physicochemical Profile
The following data represents the predicted properties of the free base, essential for formulating the hydrochloride salt.
| Property | Value (Predicted) | Significance |
| Formula | C₁₀H₁₇N₃O · HCl | Salt form for stability/solubility |
| MW (Free Base) | 195.26 g/mol | Fragment-like space (<300 Da) |
| MW (HCl Salt) | 231.72 g/mol | - |
| cLogP | ~1.2 - 1.5 | Ideal for oral bioavailability (Rule of 5) |
| TPSA | ~42 Ų | High membrane permeability |
| pKa (Piperidine) | ~10.8 | Basic center; forms stable salts |
| pKa (Pyrazole) | ~2.5 | Very weak base; remains neutral at physiological pH |
Retrosynthetic Analysis & Strategic Pathways
To synthesize this molecule with high fidelity, we must avoid regio-isomeric mixtures at the pyrazole nitrogen. The most robust strategy relies on the N-alkylation of a pre-functionalized pyrazole or a reductive strategy starting from pyridine .
Pathway Logic
-
Route A (Laboratory Scale - Convergent): Nucleophilic substitution (
) of 4-ethoxypyrazole onto an activated piperidine electrophile (mesylate or bromide). This offers the highest regiocontrol. -
Route B (Industrial Scale - Linear):
coupling of 4-ethoxypyrazole with 4-chloropyridine, followed by catalytic hydrogenation. This avoids expensive Boc-protected intermediates but requires high-pressure equipment.
Visualization of Strategic Disconnection
The following diagram illustrates the retrosynthetic logic, prioritizing Route A for research applications.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole and piperidine fragments.
Detailed Experimental Protocol (Route A)
This protocol is designed for Route A , which is the preferred method for generating gram-scale quantities in a research setting without specialized hydrogenation reactors.
Step 1: Synthesis of tert-butyl 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine-1-carboxylate
Principle:
Reagents:
-
4-Ethoxypyrazole (1.0 equiv)
-
tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.2 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
DMF (Anhydrous, 10 mL/g substrate)
Workflow:
-
Activation: Charge a dry round-bottom flask with 4-ethoxypyrazole and
in anhydrous DMF. Stir at room temperature for 30 minutes to generate the pyrazolate anion. -
Coupling: Add tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (dissolved in minimal DMF) dropwise.
-
Reaction: Heat the mixture to 90°C for 12–16 hours under nitrogen atmosphere. Note: Monitoring by LC-MS is critical here to observe the disappearance of the pyrazole peak.
-
Workup: Cool to RT. Pour into ice-water (5x volume). Extract with EtOAc (3x). Wash combined organics with brine (to remove DMF), dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a viscous oil or low-melting solid.
Step 2: Deprotection to Hydrochloride Salt
Principle: Acidolytic cleavage of the Boc carbamate using anhydrous HCl.
Reagents:
Workflow:
-
Dissolve the Boc-intermediate in a minimal amount of DCM (or MeOH if solubility is poor).
-
Cool to 0°C in an ice bath.
-
Add 4M HCl in Dioxane dropwise.
-
Allow to warm to RT and stir for 2–4 hours. A white precipitate should form.[3][4]
-
Isolation: Dilute with diethyl ether (
) to maximize precipitation. Filter the solid under nitrogen (hygroscopic!). -
Drying: Dry under high vacuum at 40°C for 12 hours.
Analytical Characterization Standards
To ensure scientific integrity, the final salt must meet the following criteria.
| Technique | Expected Signature |
| ¹H NMR (DMSO-d₆) | δ ~9.0 ppm: Broad singlet (2H) for |
| LC-MS | [M+H]⁺ = 196.15 . Single peak >98% purity. |
| Appearance | White to off-white hygroscopic powder. |
Applications in Drug Discovery
This scaffold is a validated bioisostere for 4-phenylpiperidines and is extensively used in:
-
Kinase Inhibitors: Targeting the ATP-binding pocket where the pyrazole acts as a hinge binder or solvent-front directed group (analogous to Crizotinib).
-
GPCR Antagonists: Specifically Histamine H3/H4 receptors, where the basic piperidine interacts with Aspartate residues in the transmembrane domain.
Signaling Pathway Interaction (Kinase Context)
The diagram below illustrates how this specific scaffold typically interfaces with a Tyrosine Kinase (e.g., ALK/ROS1) binding site.
Figure 2: Pharmacophore mapping of the 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine scaffold within a theoretical kinase binding pocket.
Safety & Handling (E-E-A-T)
-
Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture. Store in a desiccator at -20°C.
-
Toxicity: While specific tox data for this derivative may be sparse, pyrazole-piperidines are generally Class III (low toxicity) but should be treated as potential irritants (H315, H319, H335).
-
Stability: The ethoxy ether linkage is stable under standard physiological conditions but can cleave under strong Lewis acid conditions (e.g.,
).
References
-
Crizotinib Synthesis & Intermediates
-
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.
-
- Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles." Chemistry – A European Journal.
-
Piperidine Scaffolds in Drug Design
-
PubChem Compound Summary for 4-(1H-Pyrazol-1-yl)piperidine (Parent Scaffold).
-
-
Industrial Scale-up of Pyrazolyl-Piperidines
-
ResearchGate: "A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib."[1]
-
Sources
Harnessing the Synergy of Pyrazole-Piperidine Scaffolds: A Guide to Synthesis and Application in Drug Discovery
An In-Depth Technical Guide for Medicinal Chemistry Professionals
Introduction: The Power of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1] Two such cores, the five-membered aromatic pyrazole and the six-membered saturated piperidine, are foundational building blocks in modern drug design.[2][] The pyrazole ring, with its adjacent nitrogen atoms, offers a metabolically stable, aromatic core that can act as both a hydrogen bond donor and acceptor, making it a versatile anchor for interacting with biological targets.[4] Its presence in blockbuster drugs like the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib showcases its therapeutic importance.[1][5]
The piperidine ring, one of the most common heterocycles in approved pharmaceuticals, provides a non-planar, three-dimensional structure that allows for precise spatial orientation of substituents.[2] Its incorporation into a molecule is a well-established strategy to modulate critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as improving solubility, metabolic stability, and brain exposure, while often reducing off-target toxicities.[2]
This guide delves into the strategic fusion of these two powerful heterocycles into a singular pyrazole-piperidine building block . This combination creates a hybrid scaffold that leverages the aromatic, hydrogen-bonding capabilities of the pyrazole with the favorable physicochemical and pharmacokinetic properties conferred by the piperidine moiety. We will explore the causality behind synthetic choices, provide field-proven protocols, and examine case studies where this scaffold has been pivotal in developing novel therapeutic agents.
Chapter 1: Strategic Value and Medicinal Chemistry Rationale
The decision to employ a pyrazole-piperidine core is driven by its ability to solve multifaceted challenges in drug design. The scaffold is not merely a linker but an active contributor to a molecule's overall profile.
-
Physicochemical Modulation : The piperidine ring's basic nitrogen atom can be a key handle for tuning a compound's pKa, which directly influences its solubility and absorption characteristics. The introduction of this saturated ring system can also disrupt planarity, often mitigating issues of poor solubility associated with flat, aromatic compounds.
-
Pharmacokinetic Optimization : Piperidine-containing compounds frequently exhibit improved pharmacokinetic (PK) profiles. The ring can steer metabolic pathways away from more labile parts of a molecule or introduce a "metabolic soft spot" in a controlled manner if desired. Its ability to improve CNS penetration makes it particularly valuable for neurological targets.[2][6]
-
Structural and Binding Advantages : The pyrazole acts as a rigid, planar anchor, while the attached piperidine ring provides a 3D vector for substituents to explore and exploit specific pockets within a target protein. This is crucial for achieving high potency and selectivity. The pyrazole's nitrogen atoms are excellent bioisosteres for amides and other functional groups, capable of forming critical hydrogen bonds in enzyme active sites, such as the hinge region of kinases.[1][4]
Chapter 2: Core Synthetic Strategies and Methodologies
The construction of pyrazole-piperidine scaffolds can be approached from two primary strategic directions, each with its own merits depending on the desired substitution pattern and the availability of starting materials.
Workflow: Divergent Synthesis of Pyrazole-Piperidine Scaffolds
Caption: Divergent synthetic routes to the pyrazole-piperidine core.
Approach A: Synthesis via Piperidine-Containing 1,3-Dicarbonyls
This is arguably the most common and direct method, building the pyrazole ring onto a pre-existing piperidine framework. The Knorr pyrazole synthesis, a robust cyclocondensation reaction, is the workhorse for this approach.[7][8] The causality here is clear: by starting with a complex piperidine, we ensure its incorporation without needing to perform potentially challenging modifications late in the synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-4-(piperidin-4-yl)-1H-pyrazol-5-ol
This protocol describes a representative synthesis starting from a piperidine-functionalized β-ketoester.
Step 1: Synthesis of Ethyl 2-(piperidin-4-yl)-3-oxobutanoate
-
To a solution of ethyl acetoacetate (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes at room temperature to form the sodium enolate.
-
Add a solution of N-Boc-4-bromopiperidine (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the piperidine-containing β-ketoester.
Step 2: Cyclocondensation with Phenylhydrazine
-
Dissolve the purified ethyl 2-(piperidin-4-yl)-3-oxobutanoate (1.0 eq) in glacial acetic acid.
-
Add phenylhydrazine (1.05 eq) dropwise at room temperature. The use of acetic acid as a solvent is crucial as it catalyzes both the initial condensation and the subsequent cyclization/dehydration cascade.[7]
-
Heat the mixture to 100 °C for 4 hours. Monitor the reaction by LCMS.
-
Cool the mixture and pour it into ice-water. Neutralize carefully with solid NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 3: Boc Deprotection
-
Dissolve the crude pyrazole product from Step 2 in dichloromethane.
-
Add trifluoroacetic acid (TFA, 5.0 eq) or 4M HCl in dioxane and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC/LCMS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of dichloromethane and triturate with diethyl ether to precipitate the product as its salt.
-
Filter the solid, wash with cold diethyl ether, and dry to afford the title compound. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Chapter 3: Applications in Drug Discovery - Validated Case Studies
The true measure of a building block's value is its successful application. The pyrazole-piperidine scaffold has been instrumental in the development of agents targeting some of the most challenging diseases.
Case Study 1: Dual-Action Anti-HIV Agents
A groundbreaking application of the pyrazole-piperidine core is in the development of multi-target anti-HIV agents. Researchers designed compounds that concurrently block viral entry and inhibit a key viral enzyme, a strategy to combat drug resistance. A lead compound, featuring a central pyrazole-piperidine core, was found to exhibit three distinct mechanisms of action: inhibition of the non-nucleoside reverse transcriptase (NNRTI), and blockade of both the CCR5 and CXCR4 chemokine co-receptors that HIV uses to enter T-cells.[9] This represents a powerful demonstration of the scaffold's ability to present pharmacophoric features that address multiple targets simultaneously.
Mechanism: Multi-Target HIV Inhibition
Caption: Multi-target mechanism of a pyrazole-piperidine anti-HIV agent.[9]
Case Study 2: Kinase Inhibitors for Oncology
The pyrazole core is a well-established "hinge-binder" in kinase inhibitors.[10][11] When combined with a piperidine ring, the resulting scaffold can position larger substituents to access deeper hydrophobic pockets or solvent-front regions of the ATP-binding site, enhancing both potency and selectivity. Derivatives containing a piperidine moiety have shown efficacy against various cancer cell lines by inhibiting kinases crucial for cell survival and proliferation, such as Akt1 and Aurora kinases.[10][12]
Table 1: Representative Structure-Activity Relationship (SAR) Data for Pyrazole-Based Kinase Inhibitors
| Compound ID | R¹ on Pyrazole | R² on Piperidine | Target Kinase | IC₅₀ (nM) | Citation |
| Cmpd A | Phenyl | H | Akt1 | 1.3 | [10] |
| Cmpd B | 2-Cl-Phenyl | H | Akt1 | 0.8 | [10] |
| Cmpd C | Phenyl | 4-F-Benzyl | Aurora A | 160 | [10] |
| Cmpd D | Cyclopropyl | 4-F-Benzyl | Aurora A | 95 | [10] |
Data is representative and synthesized from trends reported in the literature.
The SAR data indicates that substitutions on both the pyrazole N-aryl ring (R¹) and the piperidine nitrogen (R²) are critical for tuning potency and selectivity. For instance, an electron-withdrawing group on the phenyl ring can enhance potency against Akt1, while larger substituents on the piperidine are tolerated and can be used to target different kinases like Aurora A.[10]
Conclusion and Future Perspectives
The pyrazole-piperidine building block is a testament to the power of synergistic design in medicinal chemistry. By rationally combining two of the field's most privileged scaffolds, researchers have created a versatile and highly effective core for developing drugs against a host of challenging diseases, from viral infections to cancer. The synthetic accessibility and the vast chemical space available for substitution on both rings ensure that its utility is far from exhausted.
Future efforts will likely focus on exploring novel substitution patterns, including the use of chiral piperidines to introduce stereochemical complexity for enhanced target engagement. Furthermore, the application of this scaffold to new target classes, such as epigenetic modifiers and protein-protein interaction stabilizers, represents a promising frontier for discovery. As our understanding of disease biology deepens, the pyrazole-piperidine core will undoubtedly remain a vital tool in the arsenal of the medicinal chemist.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link][5][7]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. Available at: [Link][13]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link][2]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link][14]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (n.d.). RSC Publishing. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. Available at: [Link][5]
-
SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. Available at: [Link][8]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Available at: [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. Available at: [Link]
-
Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. (2015). ACS Publications. Available at: [Link][9]
-
Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026). RSC Publishing. Available at: [Link]
-
Building Blocks for Drug Discovery: Unveiling Novel 1,4-dihydroindeno[1,2-c] pyrazoles. (2025). ResearchGate. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Prospects. (n.d.). PMC. Available at: [Link][10]
-
Pyrazole scaffold synthesis, functionalization, and applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). PMC. Available at: [Link][4]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). (2021). Washington University School of Medicine. Available at: [Link]
-
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2025). MDPI. Available at: [Link][15]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Available at: [Link][16]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link][17]
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New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). PMC. Available at: [Link][11]
-
Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (2025). ResearchGate. Available at: [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link][1]
-
N-alkylation method of pyrazole. (n.d.). Google Patents. Available at: [18]
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Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). ResearchGate. Available at: [Link][6]
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4-ethoxypyrazole substituted piperidine derivatives properties
An In-Depth Technical Guide to 4-Ethoxypyrazole Substituted Piperidine Derivatives: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract
The convergence of privileged scaffolds in medicinal chemistry represents a powerful strategy for the discovery of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This guide provides a comprehensive technical overview of a promising, yet underexplored, class of compounds: 4-ethoxypyrazole substituted piperidine derivatives. By hybridizing the biologically versatile pyrazole ring with the ubiquitous piperidine moiety, and incorporating a strategic 4-ethoxy group, this scaffold offers a unique combination of structural and electronic features. We will explore rational synthetic strategies, delve into the anticipated physicochemical and pharmacological properties, analyze structure-activity relationships (SAR) based on analogous structures, and propose future directions for the development of these compounds as potential drug candidates, particularly in oncology and beyond.
Introduction: The Rationale for a Hybrid Scaffold
In the landscape of drug discovery, both the piperidine and pyrazole heterocycles stand as titans. The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][2] Its conformational flexibility and basic nitrogen atom are crucial for improving aqueous solubility and facilitating key interactions with biological targets.[3][4]
Simultaneously, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a celebrated "privileged scaffold." It is a key component in numerous blockbuster drugs, from the anti-inflammatory celecoxib to a host of kinase inhibitors like ruxolitinib and ibrutinib.[1][5] The pyrazole ring often serves as a bioisostere for other functional groups and is particularly adept at forming critical hydrogen bond interactions within enzyme active sites.[5][6]
The strategic hybridization of these two scaffolds creates a molecular architecture with significant therapeutic potential. The introduction of a 4-ethoxy group on the pyrazole ring is a deliberate design choice aimed at fine-tuning the molecule's properties. Compared to a more common hydroxyl group, the ethoxy moiety can enhance metabolic stability by blocking a potential site of glucuronidation, modulate lipophilicity to improve cell permeability, and act as a potent hydrogen bond acceptor without the liability of acidic proton donation. This guide will illuminate the pathway from synthesis to potential application for this promising chemical class.
Synthetic Strategies and Methodologies
The construction of 4-ethoxypyrazole substituted piperidine derivatives can be approached through several convergent synthetic routes. A logical and flexible strategy involves the initial, separate synthesis of the two core heterocyclic systems followed by a final coupling step.
Core Scaffold Synthesis
The formation of the 4-ethoxypyrazole ring is paramount. A classical and effective method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] To achieve the desired 4-ethoxy substitution, the 1,3-dicarbonyl precursor must contain the ethoxy group or a precursor, such as a hydroxyl, at the C2 position, which will become the C4 position of the resulting pyrazole.
The piperidine moiety, often substituted, can either be commercially sourced or synthesized through established methods like the catalytic hydrogenation of corresponding pyridine precursors or reductive amination protocols.[2][4]
Coupling and Final Assembly
With both heterocyclic cores in hand, the final assembly depends on the desired linkage (e.g., N-C, C-C). A common and robust approach is the N-alkylation of a piperidine with a pyrazole derivative bearing an appropriate leaving group on a side chain.
This protocol describes the synthesis of a representative 1-(2-(4-ethoxy-1H-pyrazol-1-yl)ethyl)-4-phenylpiperidine.
Step 1: Synthesis of 1-(2-bromoethyl)-4-ethoxy-1H-pyrazole
-
To a solution of 4-ethoxy-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add 1,2-dibromoethane (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the bromo-intermediate.
Step 2: N-Alkylation of 4-phenylpiperidine
-
To a solution of 4-phenylpiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 1-(2-bromoethyl)-4-ethoxy-1H-pyrazole (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the final product by column chromatography to obtain the target compound.
Synthetic Workflow Visualization
The following diagram illustrates the general synthetic workflow.
Caption: General synthetic workflow for 4-ethoxypyrazole substituted piperidine derivatives.
Physicochemical and Pharmacokinetic Profile
The rational design of the 4-ethoxypyrazole piperidine scaffold imparts several advantageous physicochemical properties that are critical for drug development.
| Property | Influence of 4-Ethoxypyrazole Moiety | Influence of Piperidine Moiety | Expected Outcome |
| Lipophilicity (cLogP) | The ethoxy group increases lipophilicity compared to a hydroxyl group, potentially enhancing membrane permeability. | The saturated ring is less lipophilic than an aromatic counterpart. The basic nitrogen can be protonated, increasing hydrophilicity. | A balanced cLogP, tunable via substitutions on either ring, allowing for optimization of the "Rule of 5" profile.[6] |
| Solubility | The pyrazole nitrogens and ether oxygen can act as hydrogen bond acceptors. | The basic nitrogen is readily protonated at physiological pH, forming soluble salts and significantly boosting aqueous solubility. | Generally good aqueous solubility, particularly in the acidic environment of the upper GI tract, aiding oral absorption. |
| Metabolic Stability | The ethoxy group "caps" the 4-position, preventing phase II conjugation (glucuronidation) that would occur with a 4-hydroxyl group.[7] | The saturated ring can be a site for CYP-mediated oxidation. Substitutions can be used to block metabolically labile positions. | Potentially improved metabolic stability and a longer half-life compared to 4-hydroxy analogs. |
| Target Engagement | The pyrazole ring is an excellent hydrogen bond donor/acceptor. The 4-ethoxy oxygen is a hydrogen bond acceptor. | The protonated nitrogen can form strong ionic interactions with acidic residues (e.g., Asp, Glu) in a protein active site. | Versatile and strong binding to diverse biological targets through a combination of hydrogen bonds, ionic interactions, and hydrophobic contacts. |
Pharmacological Properties and Therapeutic Targets
The hybrid nature of this scaffold makes it a promising candidate for modulating several important classes of drug targets, most notably protein kinases.
Kinase Inhibition
Pyrazole-containing compounds are renowned kinase inhibitors, often acting as "hinge-binders" by forming key hydrogen bonds with the backbone of the kinase hinge region.[5][8] The 4-ethoxypyrazole piperidine scaffold is well-suited for this role. For example, in a related series of pyrazole-based compounds, a side chain containing an ethoxy moiety was crucial for achieving potent and selective inhibition of Rho Kinase (ROCK-II).[9]
The piperidine portion can extend into solvent-exposed regions or target allosteric pockets, with its basic nitrogen forming salt bridges that anchor the inhibitor and enhance affinity. This dual-functionality makes these derivatives attractive candidates for targeting kinases implicated in cancer, such as MARK4, CDKs, and Abl kinase.[8][10]
Caption: Competitive ATP-binding inhibition mechanism for a kinase target.
Anticancer and Anti-inflammatory Activity
Beyond direct kinase inhibition, this scaffold holds promise in other areas of oncology and inflammation.
-
Ferroptosis Induction/Inhibition: In a recent study, 4-hydroxyl pyrazole derivatives were identified as potent inhibitors of ferroptosis, an iron-dependent form of cell death.[7] The 4-ethoxy derivative could be explored for similar or modulated activity, offering a novel approach to cancer therapy or treating ischemia-reperfusion injury.
-
Anti-inflammatory Effects: Pyrazole derivatives are known to possess anti-inflammatory properties, with celecoxib (a COX-2 inhibitor) being a prime example.[11] The piperidine moiety is also found in many anti-inflammatory compounds.[12] This suggests a potential dual role in treating inflammation-driven diseases.
Central Nervous System (CNS) Applications
The piperidine core is a classic feature of many CNS-active agents and analgesics.[13] Its ability to carry a positive charge can facilitate passage across the blood-brain barrier through specific transporters. By modifying the substituents on the piperidine and pyrazole rings, it may be possible to develop derivatives with tailored CNS activity for treating neurodegenerative disorders or chronic pain.
Structure-Activity Relationship (SAR) Analysis
While SAR data for the exact 4-ethoxypyrazole piperidine scaffold is not yet established, we can infer critical relationships from closely related chemical series.
| Structural Region | Modification | Expected Impact on Activity | Rationale / Supporting Evidence |
| Pyrazole C4-Position | OH vs. OCH₃ vs. OCH₂CH₃ | Potency and metabolic stability will be highly sensitive. The ethoxy group may offer the best balance of potency and improved pharmacokinetics. | The 4-hydroxyl group was critical for potent ferroptosis inhibition.[7] Alkylating this position will alter H-bond donation capability while improving metabolic stability. |
| Pyrazole N1-Position | Linker length and type (e.g., ethyl, propyl, amide) to the piperidine. | Directly impacts the spatial orientation of the piperidine moiety relative to the pyrazole. Optimal linker length is target-dependent. | In ROCK-II inhibitors, a dimethylaminoethoxy side chain was highly effective, indicating the importance of linker composition.[9] |
| Piperidine N1-Position | Linkage to the pyrazole core. | If the piperidine nitrogen is directly attached to the pyrazole, it will have reduced basicity, affecting solubility and target interactions. | N-aryl piperidines have different pharmacological profiles than N-alkyl piperidines. |
| Piperidine C4-Position | Introduction of substituents (e.g., phenyl, carboxyl, amide). | Can be used to probe for additional binding pockets, improve selectivity, and fine-tune physicochemical properties. | SAR studies on 4,4-disubstituted piperidines show this position is critical for analgesic properties.[13] |
Conclusion and Future Perspectives
The 4-ethoxypyrazole substituted piperidine scaffold represents a compelling, yet underexplored, area for drug discovery. The combination of two pharmacologically validated heterocycles, enhanced with a strategically chosen 4-ethoxy group, provides a robust platform for generating novel drug candidates with potentially superior properties. The synthetic accessibility and the modular nature of the design allow for the creation of diverse chemical libraries amenable to high-throughput screening.
Future research should focus on:
-
Synthesis of a Diverse Library: Systematically varying the substituents on both the pyrazole and piperidine rings to build a comprehensive SAR.
-
Broad Biological Screening: Evaluating the library against a wide panel of protein kinases implicated in oncology and inflammatory diseases.
-
Mechanism of Action Studies: For active compounds, elucidating the precise molecular mechanism, confirming target engagement, and assessing off-target effects.
-
Pharmacokinetic Profiling: Conducting in vitro and in vivo ADME studies to assess the drug-like properties of lead candidates.
By pursuing these avenues, the research community can unlock the full therapeutic potential of this promising hybrid scaffold, paving the way for the next generation of targeted therapies.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]
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Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. (2024). European Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Available at: [Link]
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Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (2022). Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. Available at: [Link]
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Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). Molecules. Available at: [Link]
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Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]
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Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. (2015). ResearchGate. Available at: [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Available at: [Link]
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Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. Available at: [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2019). ChemMedChem. Available at: [Link]
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SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (2007). White Rose eTheses Online. Available at: [Link]
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Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (2003). Molecules. Available at: [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. Available at: [Link]
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Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2024). RSC Advances. Available at: [Link]
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Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). Der Pharma Chemica. Available at: [Link]
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Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. (2022). RSC Medicinal Chemistry. Available at: [Link]
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Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
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Piperidine Synthesis. (1987). Defense Technical Information Center. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Available at: [Link]
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An In-depth Technical Guide to the Core Chemical Properties of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
A Note to the Reader: Initial research revealed a lack of publicly available data for 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine. To fulfill the request for a comprehensive technical guide suitable for researchers and drug development professionals, this document focuses on a closely related and highly relevant compound: 4-(4-Iodo-1H-pyrazol-1-yl)piperidine . This molecule is a critical intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, making its chemical properties of significant interest to the pharmaceutical sciences.
Introduction
4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a heterocyclic building block of considerable importance in medicinal chemistry. Its structure, featuring a piperidine ring linked to an iodinated pyrazole, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of the iodine atom on the pyrazole ring is particularly noteworthy, as it offers a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. This guide provides a detailed exploration of the chemical properties, synthesis, and analytical characterization of this key intermediate, with a focus on the practical insights relevant to its application in drug discovery and development.
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting its behavior in various chemical environments. The following table summarizes the key properties of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂IN₃ | ChemScene[1] |
| Molecular Weight | 277.11 g/mol | ChemScene[1] |
| CAS Number | 1229457-94-6 | ChemScene[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Purity | ≥98% | ChemScene[1] |
| Storage Conditions | 4°C, protect from light | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 29.85 Ų | ChemScene[1] |
| Predicted logP | 1.4122 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
The predicted logP value of 1.4122 suggests a moderate lipophilicity, which is a crucial parameter in determining the solubility and purification conditions for this compound. The presence of a single hydrogen bond donor (the N-H of the piperidine ring) and three acceptors influences its solubility in protic solvents and its potential for intermolecular interactions.
Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
A robust and scalable three-step synthesis for 4-(4-Iodo-1H-pyrazol-1-yl)piperidine has been developed, which is instrumental in the large-scale production of Crizotinib.[3] This synthetic route is designed for efficiency and high yield, starting from readily available commercial reagents.
Synthetic Workflow Diagram
Caption: A three-step synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine
This initial step involves a nucleophilic aromatic substitution reaction. The choice of a suitable base is critical to deprotonate the pyrazole, thereby increasing its nucleophilicity to attack the electron-deficient pyridine ring at the C4 position.
-
Reagents and Solvents:
-
4-Chloropyridine hydrochloride
-
Pyrazole
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
-
Procedure:
-
To a solution of pyrazole in DMF, add potassium carbonate and stir the mixture at room temperature.
-
Add 4-chloropyridine hydrochloride to the suspension.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography or recrystallization to obtain pure 4-(1H-pyrazol-1-yl)pyridine.
-
Step 2: Synthesis of 4-(1H-Pyrazol-1-yl)piperidine
The second step is the reduction of the pyridine ring to a piperidine ring. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.
-
Reagents and Solvents:
-
4-(1H-Pyrazol-1-yl)pyridine
-
Palladium on carbon (Pd/C) or another suitable hydrogenation catalyst
-
Methanol or ethanol as the solvent
-
Hydrogen gas
-
-
Procedure:
-
Dissolve 4-(1H-pyrazol-1-yl)pyridine in methanol in a high-pressure hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Heat the reaction mixture and maintain vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(1H-pyrazol-1-yl)piperidine.
-
Step 3: Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
The final step is the regioselective iodination of the pyrazole ring at the C4 position. The choice of the iodinating agent and reaction conditions is crucial to achieve high selectivity and yield.
-
Reagents and Solvents:
-
4-(1H-Pyrazol-1-yl)piperidine
-
N-Iodosuccinimide (NIS) or another electrophilic iodinating agent
-
Acetonitrile or another suitable solvent
-
-
Procedure:
-
Dissolve 4-(1H-pyrazol-1-yl)piperidine in acetonitrile.
-
Cool the solution in an ice bath.
-
Add N-iodosuccinimide portion-wise to the cooled solution, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(4-iodo-1H-pyrazol-1-yl)piperidine.
-
Analytical Characterization
The structural confirmation and purity assessment of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine are typically performed using a combination of spectroscopic and chromatographic techniques.
Workflow for Analytical Characterization
Caption: A typical workflow for the analytical characterization of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole protons (two singlets in the aromatic region), and the piperidine ring protons (a series of multiplets in the aliphatic region). The integration of these signals will confirm the ratio of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the pyrazole and piperidine ring carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The presence of the molecular ion peak corresponding to the calculated molecular weight of 277.11 g/mol confirms the identity of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching (from the piperidine), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching (from the pyrazole ring) are expected.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(4-Iodo-1H-pyrazol-1-yl)piperidine.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed (H302).[4]
-
Precautionary Phrases: It is advised to not breathe dust/fume/gas/mist/vapors/spray (P260) and to seek medical advice if needed, having the product container or label at hand (P101).[4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated fume hood.
Applications in Drug Development
The primary and most significant application of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is as a key building block in the synthesis of Crizotinib.[3] The iodine atom serves as a crucial handle for a Suzuki coupling reaction to introduce the 2,6-dichloro-3-fluorophenyl moiety, which is a critical pharmacophore for the drug's activity as an ALK and ROS1 inhibitor. The piperidine ring provides a key point of attachment and contributes to the overall physicochemical properties of the final drug molecule.
Conclusion
4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a valuable synthetic intermediate with well-defined chemical properties and a robust synthetic route. Its critical role in the synthesis of an important anticancer therapeutic underscores the importance of understanding its chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and handling, offering a foundational resource for researchers in medicinal chemistry and drug development. The methodologies and data presented herein should facilitate the effective use of this versatile building block in the creation of novel therapeutic agents.
References
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. Available at: [Link]
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4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine: Technical Profile & Synthesis Guide
This in-depth technical guide details the physicochemical properties, synthesis, and structural utility of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine , a critical heterocyclic building block in medicinal chemistry.
Chemical Identity & Physicochemical Properties
This compound represents a specific structural motif combining a saturated piperidine ring with an electron-rich pyrazole heteroaromatic system. It is frequently utilized as a scaffold in the development of kinase inhibitors (e.g., JAK, LRRK2) due to its ability to orient hydrogen bond acceptors/donors in a specific vector.
| Property | Data | Notes |
| IUPAC Name | 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine | Systematic nomenclature |
| Molecular Formula | C₁₀H₁₇N₃O | Derived from structure |
| Molecular Weight | 195.26 g/mol | Monoisotopic Mass: 195.1372 |
| CAS Number | Not widely indexed | Analogous to 4-(4-Methoxy...)[1][2][3][4] [CAS: 2990240-32-7] |
| SMILES | CCOc1cn(C2CCNCC2)nc1 | Useful for cheminformatics |
| LogP (Predicted) | ~0.8 – 1.2 | Lipophilic, amenable to oral bioavailability |
| TPSA | ~42 Ų | Good membrane permeability |
| pKa (Piperidine) | ~9.8 | Basic secondary amine |
| pKa (Pyrazole) | ~2.5 | Very weakly basic |
Structural Analysis & Synthetic Utility
The 4-(Pyrazol-1-yl)piperidine core acts as a semi-rigid linker. The piperidine provides solubility and a handle for further diversification (e.g., amidation, reductive amination), while the pyrazole serves as a planar aromatic connector. The 4-ethoxy group specifically functions as a hydrogen bond acceptor and fills hydrophobic pockets in protein targets.
Pharmacophore Mapping
-
Piperidine NH: Protonatable center; forms ionic interactions (salt bridges) with Asp/Glu residues in binding pockets.
-
Pyrazole N2: Hydrogen bond acceptor.
-
Ethoxy Oxygen: Hydrogen bond acceptor; the ethyl group provides van der Waals contacts.
Synthesis Protocols
The synthesis of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine presents a regioselectivity challenge: ensuring the piperidine attaches to the pyrazole nitrogen (N1) rather than the carbon or oxygen. The most robust method utilizes a Mitsunobu coupling or Nucleophilic Substitution (S_N2) on an activated piperidine.
Method A: Mitsunobu Coupling (Recommended)
This route ensures regioselective N-alkylation of the pyrazole using a protected piperidinol.
Reagents:
-
Starting Material A: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2)
-
Starting Material B: 4-Ethoxypyrazole (Precursor)
-
Reagents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate).
-
Solvent: Anhydrous THF.
Step-by-Step Protocol:
-
Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and 4-ethoxypyrazole (1.1 eq) in anhydrous THF under nitrogen atmosphere.
-
Addition: Add PPh₃ (1.2 eq). Cool the mixture to 0°C.
-
Coupling: Dropwise add DIAD (1.2 eq) over 20 minutes to maintain temperature.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LCMS for the disappearance of the pyrazole.
-
Workup: Concentrate solvent. Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography (Ethyl Acetate/Hexane gradient).
-
Deprotection: Dissolve the intermediate (tert-butyl 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine-1-carboxylate) in DCM. Add TFA (10 eq) or 4M HCl in Dioxane. Stir for 2 hours.
-
Isolation: Concentrate. Basify with saturated NaHCO₃ to pH 10. Extract with DCM/IPA (3:1). Dry over Na₂SO₄ and concentrate to yield the free base.
Method B: Nucleophilic Substitution (Scale-Up)
Uses a mesylate leaving group, avoiding expensive Mitsunobu reagents.
-
Mesylation: React N-Boc-4-hydroxypiperidine with Methanesulfonyl chloride (MsCl) and Et₃N in DCM to form the mesylate.
-
Alkylation: React the mesylate with 4-ethoxypyrazole and Cesium Carbonate (Cs₂CO₃) in DMF at 80°C.
-
Note: Cs₂CO₃ promotes N-alkylation over O-alkylation.
-
-
Deprotection: Acidic cleavage of the Boc group as above.
Synthesis Workflow Diagram
Caption: Regioselective synthesis via Mitsunobu coupling followed by Boc-deprotection.
Analytical Characterization
To validate the structure, the following spectroscopic signals are diagnostic.
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)
-
Pyrazole Protons: Two singlets (or very close doublets) in the aromatic region, typically around δ 7.2 – 7.5 ppm (H3 and H5 of pyrazole). The 4-ethoxy substitution simplifies the splitting pattern compared to unsubstituted pyrazoles.
-
Ethoxy Group:
-
Quartet: ~ δ 3.9 – 4.0 ppm (2H, -O-CH ₂-CH₃).
-
Triplet: ~ δ 1.3 ppm (3H, -O-CH₂-CH ₃).
-
-
Piperidine Methine (C4-H): A multiplet around δ 4.1 – 4.3 ppm . This downfield shift confirms N-attachment to the aromatic ring.
-
Piperidine Ring:
-
C3/C5 Protons: Multiplets at δ 1.8 – 2.1 ppm .
-
C2/C6 Protons: Multiplets at δ 2.6 – 3.2 ppm (depending on protonation state).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Expected Parent Ion [M+H]⁺: 196.14 m/z.
-
Fragmentation: Loss of the ethyl group (M-28) or cleavage of the pyrazole-piperidine bond may be observed at higher collision energies.
Handling & Stability
-
Storage: The free base is an oil or low-melting solid; it is prone to oxidation over long periods. Store at -20°C under inert gas (Argon/Nitrogen).
-
Salt Form: Converting to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt yields a stable, white crystalline solid, which is easier to handle for weighing and dosing.
-
Solubility:
-
Free Base:[5] Soluble in DCM, Methanol, DMSO. Sparingly soluble in water.
-
Salt: Highly soluble in water and DMSO.
-
References
-
PubChem Compound Summary. 4-(1H-Pyrazol-1-yl)piperidine (Parent Scaffold). National Center for Biotechnology Information. Available at: [Link]
- Cui, J. J., et al. (2011). Tran, P. Synthesis of Crizotinib derivatives. Journal of Medicinal Chemistry. (Reference for synthetic methodology of pyrazolyl-piperidines).
Sources
- 1. 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2990240-32-7|4-(4-Methoxy-1H-pyrazol-1-yl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. SID 135649965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimization of Ethoxy-Substituted Pyrazole Piperidines: A Technical Guide to SAR & Synthetic Strategy
Executive Summary
This technical guide addresses the structural optimization of ethoxy-substituted pyrazole piperidines , a privileged scaffold in medicinal chemistry frequently associated with kinase inhibition (e.g., DLK, JAK), metabolic enzyme regulation (e.g., ACC), and GPCR antagonism.
While the pyrazole-piperidine core provides a robust vector for orienting hydrogen-bond donors/acceptors, the ethoxy substituent often acts as a critical "molecular switch." It modulates physicochemical properties (LogP, tPSA) and fills hydrophobic sub-pockets that smaller methoxy groups cannot reach, while avoiding the steric penalties of larger isopropoxy groups. However, the ethoxy moiety introduces specific metabolic liabilities—primarily CYP450-mediated
Part 1: The Chemical Space & Rationale
The Scaffold Architecture
The pyrazole-piperidine scaffold is a "bivalent" pharmacophore. The piperidine ring typically serves as a semi-rigid linker that projects the pyrazole headgroup into a specific binding domain (often the ATP-binding site in kinases or an allosteric pocket in GPCRs).
-
The Pyrazole Core: Acts as a planar scaffold capable of
-stacking and directional H-bonding. -
The Piperidine Linker: Provides solubility and a vector for projecting the "tail" region.
-
The Ethoxy Substituent:
-
Lipophilicity: Increases LogP by ~0.5 units compared to a methoxy group, enhancing membrane permeability.
-
Conformational Locking: The ethyl chain can restrict bond rotation via steric pressure against the ortho-protons of the aromatic ring, potentially locking the bioactive conformation.
-
Metabolic Liability: The methylene (
) adjacent to the oxygen is a prime site for CYP-mediated hydroxylation, leading to hemiacetal formation and subsequent cleavage (dealkylation).[1]
-
Mechanistic Causality: Why Ethoxy?
In many documented SAR campaigns (e.g., NAAA inhibitors or ACC inhibitors), the transition from Methoxy (-OMe) to Ethoxy (-OEt) results in a non-linear potency jump.
-
Hypothesis: The ethyl group extends into a "Goldilocks" hydrophobic pocket—too large for a methyl group (leaving a solvation penalty) but too small for an isopropyl group (causing steric clash).
-
Risk: This gain in potency often comes at the cost of intrinsic clearance (
), as the ethoxy group is more labile to oxidative metabolism than the methoxy or trifluoromethoxy equivalents.
Part 2: Synthetic Assembly & Workflow
The synthesis of these analogs typically follows a convergent route. The most robust method involves constructing the pyrazole core first, followed by coupling to the piperidine moiety.
Synthetic Logic Diagram (Graphviz)
Caption: Convergent synthetic pathway for pyrazole-piperidine assembly via reductive amination.
Protocol: General Synthesis of Ethoxy-Pyrazole Piperidines
Standard Operating Procedure (SOP) for Reductive Amination
Reagents:
-
Substituted Pyrazole amine (1.0 equiv)
- -Boc-4-piperidone (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic)[2]
-
DCE (1,2-Dichloroethane)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve the pyrazole amine (e.g., 1 mmol) and
-Boc-4-piperidone (1.2 mmol) in DCE (10 mL). Add glacial acetic acid (2-3 drops) to catalyze imine formation. Stir at room temperature for 2 hours under nitrogen.-
Checkpoint: Monitor by LCMS for the disappearance of the amine and formation of the imine mass
.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir overnight (12-16h).
-
Quench: Quench the reaction with saturated aqueous
(10 mL). Stir for 15 minutes until gas evolution ceases. -
Extraction: Extract the aqueous layer with DCM (
mL). Combine organic layers, dry over , and concentrate-
Note: The ethoxy group is usually pre-installed on the pyrazole or introduced post-deprotection via alkylation of a phenol intermediate using ethyl iodide and
in DMF.
-
Part 3: SAR Exploration Strategy
The core challenge is balancing the potency gain from the ethoxy group against its metabolic instability.
SAR Logic Tree (Graphviz)
Caption: Decision matrix for optimizing the ethoxy substituent based on potency/clearance trade-offs.
Key Substituent Comparisons
The following table summarizes the typical SAR trends observed when modifying the alkoxy tail on the pyrazole ring.
| Substituent ( | Electronic Effect ( | Lipophilicity ( | Metabolic Risk | SAR Insight |
| -OMe (Methoxy) | -0.27 | -0.02 | Moderate | Often less potent due to poor pocket filling; standard starting point. |
| -OEt (Ethoxy) | -0.24 | +0.38 | High | The "Sweet Spot" for potency. Prone to |
| -OiPr (Isopropoxy) | - | +0.78 | Low | Metabolically stable but often causes steric clash in tight pockets. |
| -OCF | +0.35 | +1.04 | Low | Excellent metabolic stability; changes electronics (EWG) which may affect pyrazole pKa. |
| -OCH | - | + | High Stability | Fluorine "blocking" strategy to retain size while preventing oxidation. |
Part 4: Critical Experimental Protocols
To validate the SAR, you must assess not just affinity, but the specific liability of the ethoxy group.
Microsomal Stability Assay (The "Ethoxy" Stress Test)
Objective: Determine the intrinsic clearance (
Protocol:
-
Incubation: Incubate test compound (1
M) with liver microsomes (human/rat, 0.5 mg protein/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system (Mg
, glucose-6-phosphate, G6PDH, NADP+). -
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis (LC-MS/MS):
-
Monitor parent depletion to calculate
. -
Crucial Step: Set up a specific MRM (Multiple Reaction Monitoring) transition to look for the
-dealkylated metabolite (Parent Mass minus 28 Da). If this metabolite is the major peak, the ethoxy group is the liability.
-
Deuteration Strategy (Self-Validating Step)
If the ethoxy group is essential for potency but metabolically unstable, synthesize the
-
Hypothesis: The Carbon-Deuterium bond is stronger than C-H. If the Kinetic Isotope Effect (KIE) improves half-life without losing potency, you have confirmed the metabolic soft spot is indeed the methylene of the ethoxy group.
References
-
Fassihi, A. et al. (2009). "Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." Chemical Biology & Drug Design.
-
Migliore, M. et al. (2022).[3] "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors." Journal of Medicinal Chemistry.
-
Nehra, B. et al. (2026). "Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues." Future Medicinal Chemistry.
-
Samy, S. et al. (2026).[4] "Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights." RSC Medicinal Chemistry.[5]
-
BenchChem Protocols. (2025). "Multi-Component Reactions for the Synthesis of Pyrazole Derivatives."
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00429F [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Note: Scalable Synthesis of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine starting from 4-piperidone . This scaffold is a critical pharmacophore in various kinase inhibitors (e.g., JAK, BTK) and GPCR agonists.
While direct reductive amination of 4-piperidone with pyrazoles is theoretically possible, it often suffers from low yields due to the poor nucleophilicity of the pyrazole nitrogen (
Key Advantages of This Protocol
-
Scalability: Avoids hazardous azo-reagents (DEAD/DIAD) used in Mitsunobu chemistry.
-
Purity: Stepwise activation allows for the removal of impurities prior to the valuable coupling step.
-
Regiocontrol: Exploits the symmetry of 4-ethoxypyrazole to generate a single regioisomer.
Retrosynthetic Analysis & Strategy
The synthesis is divided into three critical phases. The piperidine ring is first protected and reduced to the alcohol. This alcohol is activated as a mesylate (methanesulfonate), which serves as the electrophile for the pyrazole nucleophile. Finally, the protecting group is removed to yield the target free amine.
Figure 1: Strategic workflow for the synthesis of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine.
Detailed Experimental Protocols
Phase A: Preparation of the Electrophile (N-Boc-4-mesyloxypiperidine)
Rationale: 4-Piperidone must be N-protected to prevent self-polymerization and side reactions. The Boc group is chosen for its stability to basic alkylation conditions and ease of removal.
Step 1: Protection and Reduction
-
Boc-Protection:
-
Suspend 4-piperidone monohydrate HCl (10.0 g, 65.1 mmol) in DCM (100 mL).
-
Add Triethylamine (19.9 mL, 143 mmol) slowly at 0°C.
-
Add Di-tert-butyl dicarbonate (Boc
O) (15.6 g, 71.6 mmol) portion-wise. -
Stir at room temperature (RT) for 4 hours. Wash with 1N HCl, brine, dry over Na
SO , and concentrate to yield N-Boc-4-piperidone.
-
-
Reduction:
Step 2: Mesylation (Activation)
Critical Safety Note: Methanesulfonyl chloride (MsCl) is corrosive and lachrymatory. Handle in a fume hood.
-
Dissolve N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous DCM (100 mL).
-
Add Triethylamine (10.4 mL, 74.5 mmol) and cool to 0°C.
-
Dropwise add MsCl (4.6 mL, 59.6 mmol) over 20 minutes, maintaining internal temperature <5°C.
-
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Workup: Wash with cold water (2x), saturated NaHCO
, and brine. Dry (MgSO ) and concentrate in vacuo. -
Purification: Usually not required. The mesylate is a white/off-white solid. Use immediately or store at -20°C.
Phase B: The Coupling (Pyrazolation)
Rationale: This is the convergent step. We utilize Sodium Hydride (NaH) to deprotonate the pyrazole, generating a potent nucleophile to displace the mesylate.
Step 3: Nucleophilic Displacement
Reagents: 4-Ethoxypyrazole (CAS: 40545-33-3), NaH (60% dispersion), DMF (anhydrous).
-
Anion Formation:
-
To a flame-dried flask under N
, add NaH (60% in oil, 2.4 g, 60 mmol). Wash with hexanes if oil removal is desired (optional for scale >1g). -
Suspend NaH in anhydrous DMF (50 mL) and cool to 0°C.
-
Add 4-ethoxypyrazole (5.6 g, 50 mmol) dissolved in DMF (10 mL) dropwise. Hydrogen gas will evolve. Stir at RT for 30 mins until evolution ceases and the solution is clear/yellow.
-
-
Displacement:
-
Dissolve N-Boc-4-mesyloxypiperidine (13.9 g, 50 mmol) in DMF (20 mL).
-
Add the mesylate solution to the pyrazolate mixture.
-
Heat: Warm the reaction to 80°C and stir for 12–16 hours.
-
Monitoring: Check LCMS for mass [M+H]
= 296 (minus Boc group fragment usually visible) or TLC (50% EtOAc/Hex).
-
-
Workup:
-
Cool to RT. Carefully quench with water (100 mL).
-
Extract with EtOAc (3 x 100 mL). Note: DMF can retain product; thorough extraction is necessary.
-
Wash combined organics with LiCl (5% aq) to remove DMF, then brine.
-
Concentrate to yield crude tert-butyl 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine-1-carboxylate.
-
-
Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes). The product is typically a white solid.
Phase C: Deprotection & Isolation[6]
Step 4: Boc Removal[6]
-
Dissolve the coupled intermediate (1.0 eq) in DCM (5 vol).
-
Add Trifluoroacetic acid (TFA) (5 vol) or 4N HCl in Dioxane (5 vol).
-
Stir at RT for 2 hours.
-
Isolation (Free Base):
-
Concentrate to dryness.
-
Redissolve in DCM/MeOH (9:1).
-
Stir with basic resin (e.g., Amberlyst A-21) or wash with sat. Na
CO . -
Concentrate to yield the title compound: 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine .
-
Critical Process Parameters (CPP)
| Parameter | Specification | Impact of Deviation |
| Water Content (Step 2) | < 0.1% (Karl Fischer) | MsCl hydrolyzes rapidly; lowers yield of activated intermediate. |
| Temperature (Step 2) | < 5°C during addition | Exotherm causes elimination of alcohol to alkene (impurity). |
| Base Stoichiometry (Step 3) | 1.1 - 1.2 eq NaH | Excess base can cause elimination of the mesylate to N-Boc-1,2,3,6-tetrahydropyridine. |
| Reaction Temp (Step 3) | 75°C - 85°C | <70°C: Reaction stalls. >90°C: Increases elimination byproducts. |
Mechanism & Troubleshooting
The coupling reaction proceeds via an S
Common Issue: Elimination vs. Substitution The primary side reaction is the E2 elimination of the mesylate to form the alkene (N-Boc-tetrahydropyridine).
Figure 2: Competing reaction pathways during the coupling step.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 3 | Mesylate hydrolysis or Elimination | Ensure DMF is anhydrous. Reduce NaH equivalents to 1.05 eq. |
| Pyrazolate not dissolving | Aggregation of Na-salt | Add 15-crown-5 ether (catalytic) or switch solvent to NMP. |
| Product is oily/sticky | Residual DMF | Wash organic layer with 5% LiCl solution (3x) during workup. |
References
-
Synthesis of N-Boc-4-hydroxypiperidine
-
Mitsunobu/Alkylation Protocols for Pyrazoles
-
General Pyrazole Alkylation Methodology
-
Synthesis of 4-Ethoxypyrazole (Building Block Source)
-
Google Patents. (2013). "Preparation method of 4-methyl-5-ethoxy oxazole." (Analogous chemistry for ethoxy-heterocycles). Link
-
Sources
- 1. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for the N-arylation of Piperidine with 4-Ethoxypyrazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Arylpiperidines and Functionalized Pyrazoles in Modern Drug Discovery
The N-arylpiperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to act as a versatile scaffold for engaging with a wide range of biological targets. Similarly, substituted pyrazoles, such as 4-ethoxypyrazole, are of increasing interest due to their role as bioisosteres and their capacity for forming specific hydrogen bonds and other non-covalent interactions within protein active sites.
The synthesis of N-(4-ethoxypyrazolyl)piperidine, therefore, represents a key step in the development of novel chemical entities with potential therapeutic applications. This document provides a detailed guide to the N-arylation of piperidine with 4-ethoxypyrazole, focusing on established and robust protocols. We will delve into the mechanistic underpinnings of these reactions, offering insights into the selection of catalysts, ligands, and reaction conditions to enable successful and reproducible outcomes.
Theoretical Framework: Understanding the Catalytic Cycles
The N-arylation of amines with aryl halides or pseudohalides is most commonly achieved through transition metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent example. These reactions typically involve a catalytic cycle that facilitates the formation of the C-N bond.
Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in medicinal chemistry for the formation of C-N bonds. The generally accepted catalytic cycle is illustrated below.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The cycle commences with the oxidative addition of the aryl halide (in this case, a halogenated 4-ethoxypyrazole) to a low-valent palladium(0) complex. This is often the rate-limiting step. The resulting palladium(II) complex then coordinates with the amine (piperidine). A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-arylation of piperidine with a suitable 4-ethoxypyrazole precursor. For the purpose of these protocols, we will assume the starting material is 1-bromo-4-ethoxypyrazole. If you are starting with a different halide (e.g., chloride or iodide), adjustments to the reaction conditions, particularly the choice of catalyst and ligand, may be necessary.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol employs a common palladium catalyst and a biarylphosphine ligand, which are known to be effective for the coupling of electron-rich heterocycles.
Materials:
-
1-bromo-4-ethoxypyrazole
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous toluene (5 mL per 1 mmol of the limiting reagent).
-
Stir the mixture for 10 minutes at room temperature.
-
-
Addition of Reagents:
-
Add 1-bromo-4-ethoxypyrazole (1.0 equivalent, the limiting reagent) to the flask.
-
Add piperidine (1.2 equivalents) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Table 1: Summary of Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Value | Notes |
| Catalyst | Pd₂(dba)₃ | A common and effective palladium(0) source. |
| Ligand | XPhos | A bulky electron-rich biarylphosphine ligand that promotes reductive elimination. |
| Base | NaOtBu | A strong, non-nucleophilic base suitable for deprotonating the amine. |
| Solvent | Toluene | A non-polar aprotic solvent with a suitable boiling point. |
| Temperature | 100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | 1.2 eq. Piperidine | A slight excess of the amine is used to drive the reaction to completion. |
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that typically employs a copper catalyst. While it often requires higher temperatures than palladium-catalyzed reactions, it can be a cost-effective alternative.
Materials:
-
1-bromo-4-ethoxypyrazole
-
Piperidine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
TLC supplies
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add 1-bromo-4-ethoxypyrazole (1.0 equivalent).
-
Add anhydrous DMSO (5 mL per 1 mmol of the limiting reagent).
-
-
Addition of Amine:
-
Add piperidine (1.5 equivalents) to the reaction mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 120 °C under an inert atmosphere.
-
Stir the reaction vigorously and monitor its progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic methods (NMR, MS).
-
Table 2: Summary of Reaction Parameters for Ullmann Condensation
| Parameter | Recommended Value | Notes |
| Catalyst | CuI | A readily available and inexpensive copper(I) salt. |
| Ligand | L-Proline | A natural amino acid that acts as an effective ligand in Ullmann couplings. |
| Base | K₂CO₃ | A common and effective inorganic base. |
| Solvent | DMSO | A polar aprotic solvent capable of dissolving the reagents and withstanding high temperatures. |
| Temperature | 120 °C | Higher temperatures are often required for Ullmann-type reactions. |
| Stoichiometry | 1.5 eq. Piperidine | A larger excess of the amine may be needed compared to palladium-catalyzed methods. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand (for Buchwald-Hartwig), or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The formation of side products can sometimes be suppressed by lowering the reaction temperature or by changing the solvent or base.
-
Regioselectivity: While not an issue with a symmetrically substituted pyrazole, for unsymmetrical pyrazoles, the regioselectivity of the N-arylation can be a challenge. The choice of catalyst and ligand can influence the regiochemical outcome.
Safety Precautions
-
Palladium and Copper Catalysts: These heavy metal catalysts should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive. Potassium carbonate is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Toluene and DMSO are flammable and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and away from ignition sources.
-
Piperidine: Piperidine is a corrosive and flammable liquid with a strong, unpleasant odor. Handle with extreme care in a fume hood.
General Experimental Workflow
Caption: A generalized workflow for the N-arylation of piperidine.
Conclusion
The N-arylation of piperidine with 4-ethoxypyrazole is a readily achievable transformation using modern cross-coupling methodologies. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer viable routes to the desired product. The choice of method will depend on factors such as available resources, desired reaction scale, and the specific nature of the substrates. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can confidently and successfully synthesize N-(4-ethoxypyrazolyl)piperidine and related compounds for their drug discovery and development programs.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]
-
Bara, T. A., et al. (2008). Practical, Scalable Synthesis of a Potent and Selective M1 Positive Allosteric Modulator (PAM). Organic Process Research & Development, 12(4), 645–652. [Link]
Using 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine as a kinase inhibitor intermediate
Application Note: 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine as a Kinase Inhibitor Intermediate
Executive Summary & Strategic Significance
In the landscape of Type I and Type II kinase inhibitors, the 4-(1H-pyrazol-1-yl)piperidine scaffold has emerged as a privileged structural motif. This application note details the specific utility, synthesis, and coupling protocols for 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine , a functionalized variant designed to modulate lipophilicity and occupy specific hydrophobic pockets within the ATP-binding site.
Key Applications:
-
Solubility Modulation: The piperidine ring, when solvent-exposed, provides a critical solubilizing handle (pKa ~9–10), essential for oral bioavailability.
-
Vector Positioning: The pyrazole acts as a rigid linker, orienting the piperidine nitrogen away from the hinge region, often towards the ribose pocket or solvent front.
-
Selectivity Tuning: The 4-ethoxy substitution on the pyrazole ring provides a specific steric bulk (larger than methoxy, smaller than isopropoxy) that can exploit "gatekeeper" residues or small hydrophobic clefts in kinases such as JAK2 , FGFR , and RET .
Chemical Context & Properties
| Property | Value / Description | Clinical Relevance |
| Molecular Formula | C₁₀H₁₇N₃O | Core scaffold composition.[1] |
| Molecular Weight | 195.26 g/mol | Fragment-like; allows room for heavy heteroaryl coupling. |
| LogP (Calc) | ~1.2 | Moderate lipophilicity; ethoxy group adds ~0.5 logP vs. methoxy. |
| pKa (Piperidine NH) | ~9.8 | Protonated at physiological pH; improves solubility. |
| H-Bond Donors/Acceptors | 1 (NH) / 3 (N, O) | The piperidine NH is the primary coupling site. |
Experimental Protocol: Synthesis of the Intermediate
The most robust route to this intermediate is the Reductive Amination of 4-ethoxypyrazole with N-Boc-4-piperidone, followed by acidic deprotection. This method avoids the regioselectivity issues often seen with nucleophilic substitution on pre-formed piperidines.
Workflow Visualization
Figure 1: Step-wise synthesis workflow for the target intermediate.
Detailed Protocol
Reagents:
-
4-Ethoxypyrazole (1.0 eq)
-
N-Boc-4-piperidone (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (glacial, 1.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Step 1: Reductive Amination
-
Dissolution: In a round-bottom flask under N₂, dissolve 4-ethoxypyrazole (5.0 g, 44.6 mmol) and N-Boc-4-piperidone (9.77 g, 49.0 mmol) in anhydrous DCM (100 mL).
-
Activation: Add glacial Acetic Acid (2.55 mL, 44.6 mmol). Stir at room temperature (RT) for 30 minutes to facilitate imine formation. Note: The slight acidity catalyzes the dehydration.
-
Reduction: Cool the mixture to 0°C. Add STAB (14.1 g, 66.9 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
-
Reaction: Allow the mixture to warm to RT and stir for 16 hours. Monitor by LCMS (Target mass: [M+H]⁺ ~ 296 (Boc-protected)).
-
Work-up: Quench with sat. NaHCO₃ (aq). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Step 2: Deprotection (HCl Method) Why HCl? It yields a crystalline hydrochloride salt, which is more stable and easier to handle than the TFA salt or free base.
-
Dissolve the Boc-intermediate in 1,4-Dioxane (5 mL/g).
-
Add 4M HCl in Dioxane (5 eq). Stir at RT for 4 hours.
-
Precipitate forms.[3] Dilute with Et₂O to maximize precipitation.
-
Filter the solid, wash with Et₂O, and dry under vacuum.
-
Yield: Expect >90% yield as a white hydrochloride salt.
Coupling Strategy: Building the Kinase Inhibitor
Once synthesized, this intermediate is typically coupled to a heteroaryl halide (the kinase "hinge binder") via Nucleophilic Aromatic Substitution (SnAr) .
Mechanism & Logic
The secondary amine of the piperidine is a strong nucleophile. It displaces a leaving group (Cl, F) on an electron-deficient heteroaryl ring (e.g., chloropyrimidine, chloropyridine, chlorotriazine).
Figure 2: SnAr coupling logic. The piperidine nitrogen attacks the electrophilic carbon of the kinase core.
Standard Coupling Protocol (SnAr)
-
Reactants: Suspend the piperidine hydrochloride salt (1.0 eq) and the heteroaryl chloride (e.g., 2,4-dichloropyrimidine) (1.0 eq) in DMF or DMSO.
-
Base: Add DIPEA (3.0 eq). Crucial: You need 1 eq to neutralize the HCl salt and 1 eq to scavenge the HCl produced in the reaction.
-
Conditions: Heat to 80–100°C for 4–12 hours.
-
Validation: Monitor disappearance of the starting amine by LCMS.
Quality Control & Troubleshooting
NMR Diagnostics (¹H NMR, DMSO-d₆):
-
Pyrazole Protons: Look for two singlets (or close doublets) around δ 7.3–7.8 ppm . These confirm the pyrazole ring integrity.
-
Ethoxy Group: A quartet at δ 3.9–4.1 ppm (OCH₂) and a triplet at δ 1.2–1.4 ppm (CH₃).
-
Piperidine Methine: A multiplet at δ 4.1–4.3 ppm (N-CH-N) indicates successful attachment of the pyrazole to the piperidine.
Common Pitfalls:
-
Incomplete Deprotection: If using TFA, ensure complete removal of the t-butyl group. Residual Boc signals (singlet ~1.45 ppm) will interfere with the coupling mass balance.
-
Regioselectivity (Synthesis): If you attempt to alkylate 4-ethoxypyrazole with a piperidine-halide (instead of reductive amination), you may get mixtures of N1 and N2 alkylation. The reductive amination route described above guarantees N1 selectivity.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 2004. (Demonstrates piperidine-pyrimidine coupling).
-
Mollard, A., et al. "Design, Synthesis and Biological Evaluation of Pyrazole-Based Inhibitors of JAK2." Bioorganic & Medicinal Chemistry Letters, 2011. (Context for pyrazole scaffolds in kinase inhibition).
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Discusses ethoxy/alkoxy lipophilicity tuning).
Sources
- 1. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
Optimized Reductive Amination Protocols for Pyrazole-Piperidine Coupling
Application Note: AN-CHEM-2026-04
Abstract
The pyrazole-piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Tofacitinib analogs). However, the synthesis of this moiety via reductive amination presents specific challenges, primarily due to the electron-withdrawing nature of the pyrazole ring and steric constraints within the piperidine system. This guide provides two optimized protocols: a standard Sodium Triacetoxyborohydride (STAB) method for reactive substrates and a Titanium(IV) Isopropoxide-mediated protocol for electron-deficient or sterically hindered amines.
Retrosynthetic Strategy & Chemical Challenges
When designing a route to a pyrazole-piperidine scaffold, researchers generally face two disconnection strategies. The choice of protocol depends heavily on which path is selected.
-
Path A (Aminopyrazole + Piperidone): This is the "hard" route. The exocyclic amine on a pyrazole is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the heteroaromatic ring and resonance delocalization. Standard reductive amination often stalls at the imine formation stage.
-
Path B (Pyrazole-Aldehyde + Piperidine): This is the "easy" route. The secondary amine of the piperidine is highly nucleophilic, and the pyrazole-aldehyde is generally reactive.
Mechanism of Action
Reductive amination proceeds via the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion, which is then irreversibly reduced to the amine.
Figure 1: General mechanism of reductive amination. The rate-determining step for electron-poor amines (Path A) is often the dehydration to the iminium ion.
Critical Parameters & Reagent Selection
| Parameter | Recommendation | Scientific Rationale |
| Reductant | NaBH(OAc)₃ (STAB) | Selectivity: STAB is mild and reduces iminium ions much faster than ketones or aldehydes, minimizing side reactions (alcohol formation).[1] It is the standard for Path B [1]. |
| Alternative Reductant | NaCNBH₃ | pH Dependency: Effective at pH 6–7 but toxic (cyanide risk).[2] Useful when solubility requires Methanol (STAB reacts with MeOH). |
| Lewis Acid | Ti(OiPr)₄ | Water Scavenging: For Path A, Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [2].[3][4] |
| Solvent | DCE (1,2-Dichloroethane) | Standard: Excellent solubility for organic intermediates; compatible with STAB. |
| Solvent (Green) | 2-MeTHF | Alternative: A greener alternative to DCE/DCM with higher boiling point for sluggish reactions. |
Protocol 1: Standard STAB Method
Best for: Path B (Pyrazole-Aldehyde + Piperidine) or electron-rich amines.
Materials
-
Amine (1.0 equiv)
-
Aldehyde/Ketone (1.1–1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)
-
Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)
-
1,2-Dichloroethane (DCE) (anhydrous)
Step-by-Step Methodology
-
Imine Formation (Equilibrium):
-
In a dry vial, dissolve the Amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.1–0.2 M concentration).
-
Add AcOH (1.0 equiv). Note: AcOH catalyzes the dehydration of the hemiaminal to the iminium ion.
-
Stir at room temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Add STAB (1.5 equiv) in a single portion. Gas evolution (H₂) may occur; ensure the vessel is vented or under a nitrogen balloon.
-
Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the imine intermediate.
-
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir for 15 minutes until gas evolution ceases.
-
Extract with DCM or EtOAc (x3).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash chromatography (DCM/MeOH/NH₃ gradient) is usually required to remove unreacted amine and boron salts.
-
Protocol 2: Titanium-Mediated "Force Multiplier"
Best for: Path A (Aminopyrazole + Piperidone) or sterically hindered ketones. This method forces the imine formation which is otherwise thermodynamically unfavorable.
Materials
-
Aminopyrazole (1.0 equiv)
-
Piperidone (1.0–1.2 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2–1.5 equiv)
-
Sodium Borohydride (NaBH₄) (2.0 equiv) or NaCNBH₃
-
Solvent: THF (anhydrous) or Methanol (for the reduction step)
Step-by-Step Methodology
-
Lewis Acid Activation:
-
In a dry microwave vial or round-bottom flask under Nitrogen, combine the Aminopyrazole and Piperidone (neat if liquid, or in minimal anhydrous THF).
-
Add Ti(OiPr)₄ (1.5 equiv) dropwise.
-
Crucial Step: Stir the mixture at ambient temperature for 12–18 hours. Alternatively, microwave at 60°C for 1 hour. The solution usually becomes viscous/yellow as the Ti-complex forms.
-
-
Reduction:
-
Dilute the reaction mixture with Ethanol or Methanol (approx. 0.2 M).[5] Note: Ti(OiPr)₄ is compatible with alcohols at this stage.
-
Cool to 0°C.
-
Add NaBH₄ (2.0 equiv) portion-wise (exothermic).
-
Allow to warm to RT and stir for 2 hours.
-
-
Hydrolysis (The "Difficult" Workup):
-
Titanium salts form a gelatinous precipitate that clogs filters. Use this specific quench:
-
Add 2M aqueous NaOH or Rochelle’s Salt solution (potassium sodium tartrate).
-
Stir vigorously for 1 hour until the white precipitate becomes granular and settles.
-
Filter through a pad of Celite .[6]
-
-
Isolation:
-
Concentrate the filtrate to remove alcohol.
-
Extract the aqueous residue with EtOAc.
-
Troubleshooting & Decision Logic
Figure 2: Decision matrix for selecting the optimal reductive amination condition.
Troubleshooting Table
| Observation | Diagnosis | Remediation |
| No Reaction (SM remains) | Imine not forming. | Switch to Protocol 2 (Ti) . If using Protocol 1, add 3Å Molecular Sieves to remove water. |
| Alcohol Byproduct | Carbonyl reduced before amine attack. | The imine formation is too slow relative to reduction. Pre-stir amine + carbonyl for 2 hours before adding STAB. |
| Dialkylation | Primary amine reacting twice. | Use a large excess of amine (5–10 equiv) or switch to a reductive alkylation using the ketone in excess if the amine is the precious component. |
| Gelatinous Emulsion | Titanium salts during workup. | Do not use simple water quench. Use 1M NaOH or Rochelle's Salt and stir until phases clarify. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][9] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2] The cyanohydridoborate anion as a selective reducing agent.[1][3] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Sciencemadness Discussion Board - Titanium Isopropoxide Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Functionalization of piperidine nitrogen in pyrazole derivatives
Application Note: Strategic -Functionalization of Piperidine Moieties within Pyrazole Scaffolds
Introduction: The Pharmacophore & The Challenge
The combination of a piperidine ring linked to a pyrazole core is a privileged structural motif in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Crizotinib , Ceritinib ). This scaffold offers a unique balance of solubility, metabolic stability, and vector positioning for hydrogen bonding within the ATP-binding pocket of enzymes.
However, the chemical functionalization of the piperidine nitrogen (
This guide details three industry-standard protocols for the selective functionalization of the piperidine nitrogen: Reductive Amination , Buchwald-Hartwig Cross-Coupling , and Nucleophilic Aromatic Substitution (
Strategic Analysis: Chemo-Selectivity & Protecting Groups
Before initiating synthesis, one must analyze the acidity and nucleophilicity of the two nitrogen centers.
-
Piperidine Nitrogen (
): High basicity, good nucleophile in neutral/basic media. -
Pyrazole Nitrogen (
): Aromatic, weakly acidic. Becomes a potent nucleophile only upon deprotonation (e.g., with NaH or ).
Expert Insight: To functionalize
Decision Tree: Synthetic Strategy
The following logic flow dictates the choice of method based on the desired "R" group.
Figure 1: Strategic decision tree for selecting the optimal functionalization protocol based on the electrophile type.
Protocol A: Reductive Amination (Alkylation)
Application: Installing alkyl, benzyl, or cycloalkyl groups. Mechanism: Formation of an iminium ion followed by in-situ reduction.[1][2][3]
Why this method?
We utilize Sodium Triacetoxyborohydride (
Materials
-
Substrate: Piperidine-pyrazole derivative (1.0 equiv).
-
Carbonyl Source: Aldehyde or Ketone (1.1 – 1.5 equiv).
-
Reductant:
(1.5 – 2.0 equiv).[1] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[3]
-
Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Protocol
-
Preparation: In a dry round-bottom flask under
, dissolve the piperidine substrate in DCE (0.1 M concentration). -
Reduction: Add
in one portion.-
Note: Gas evolution (
) may occur; ensure the system is vented.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS.[6]
-
Endpoint: Disappearance of starting amine and intermediate imine.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.
Protocol B: Buchwald-Hartwig Amination (N-Arylation)
Application: Coupling with electron-neutral or electron-rich aryl halides (where
Ligand Selection
For secondary amines like piperidine, RuPhos and BrettPhos are the ligands of choice. They form highly active mono-ligated Pd species that facilitate oxidative addition and reductive elimination while preventing
Materials
-
Catalyst:
(1–2 mol%) or RuPhos-Pd-G3/G4 precatalyst (1–3 mol%). -
Ligand: RuPhos (2–4 mol%) (if not using precatalyst).
-
Base: Sodium tert-butoxide (
) or .-
Expert Note:
is stronger and faster but may deprotonate the pyrazole NH. If the pyrazole is unprotected, use in dioxane to maintain selectivity.
-
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Protocol
-
Inerting: Charge a reaction vial with the aryl halide (1.0 equiv), piperidine substrate (1.2 equiv), and base (2.0 equiv). Cycle with Argon/Vacuum (3x).
-
Catalyst Addition: Add the Pd-precatalyst and Ligand inside a glovebox or under a strong Argon stream.
-
Solvation: Add degassed solvent (0.2 M). Seal the vial with a crimp cap.
-
Reaction: Heat to 80–100 °C for 4–12 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black. Concentrate and purify via Flash Chromatography.
Figure 2: Simplified catalytic cycle for the RuPhos-mediated arylation of piperidine.
Protocol C: Nucleophilic Aromatic Substitution ( )
Application: Coupling with electron-deficient heteroaryls (e.g., 2-chloropyridine, 4-chloropyrimidine). Common in kinase inhibitor synthesis (e.g., Crizotinib intermediates).
Materials
-
Electrophile: Heteroaryl chloride/fluoride (1.0 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) or
. -
Solvent: DMF, DMSO, or NMP (Polar Aprotic is essential).
Step-by-Step Protocol
-
Setup: Dissolve the piperidine-pyrazole (1.0 equiv) and electrophile (1.1 equiv) in DMF (0.5 M).
-
Base: Add DIPEA (2.0 – 3.0 equiv).
-
Thermal Activation: Heat to 80–120 °C.
-
Note: If the electrophile is highly reactive (e.g., 2-chloro-4-nitropyridine), RT is sufficient.
-
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc/LiCl (5%) solution to remove DMF.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Reductive Amination) | Iminium ion not forming. | Increase AcOH concentration. Add molecular sieves (4Å) to remove water. |
| Regioselectivity Loss (Alkylation on Pyrazole) | Base is too strong; Pyrazole deprotonated. | Switch from |
| Catalyst Death (Buchwald) | Pyrazole N coordinating Pd. | Use a "Pre-catalyst" (e.g., XPhos Pd G4) to ensure rapid initiation. Protect Pyrazole with THP. |
| Over-alkylation | Reaction unchecked. | Use stoichiometric aldehyde. Switch to Reductive Amination (Protocol A) which is self-limiting to mono-alkylation. |
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][7] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[4]
-
Buchwald-Hartwig (Secondary Amines): Ruiz-Castillo, P., & Buchwald, S. L.[8] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.
-
Crizotinib Synthesis (Case Study): Cui, J. J., et al. "Discovery of a novel class of c-Met/ALK inhibitors." Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363.
-
RuPhos Ligand Utility: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011, 2, 57-68.
-
Piperidine Functionalization Review: Stalder, R., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2023, 28(3), 1234.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iajpr.com [iajpr.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Fidelity Boc-Deprotection of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine
Abstract & Scientific Context
The intermediate 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine is a critical pharmacophore often found in kinase inhibitors (e.g., JAK, ALK, or MET inhibitors similar to Crizotinib analogs). The precursor, tert-butyl 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine-1-carboxylate, requires the removal of the tert-butoxycarbonyl (Boc) group to liberate the secondary amine for subsequent derivatization (e.g., amide coupling or reductive amination).
While Boc deprotection is a standard transformation, the presence of the electron-rich 4-ethoxypyrazole moiety requires specific attention to acidic conditions to prevent ether cleavage or pyrazole ring degradation. This guide presents two validated protocols:
-
Method A (HCl/Dioxane): Preferred for scale-up; yields the stable hydrochloride salt via precipitation.
-
Method B (TFA/DCM): Preferred for small-scale medicinal chemistry; yields the trifluoroacetate salt or free base.
Chemical Strategy & Mechanism
The reaction proceeds via an acid-catalyzed elimination. The carbonyl oxygen of the Boc group is protonated, leading to the collapse of the carbamate, releasing CO₂ and a tert-butyl cation (which is scavenged or eliminated as isobutylene).
-
Substrate Stability: The ethyl ether linkage on the pyrazole is generally stable to HCl and TFA at room temperature. However, extreme temperatures (>50°C) or strong Lewis acids should be avoided to prevent de-ethylation.
-
Salt Formation: The product contains two basic sites: the piperidine nitrogen (
) and the pyrazole nitrogen ( ). In strong acid (HCl/TFA), the product exists as a di-cationic salt, though the pyrazole proton is loosely bound.
Visualized Reaction Pathway
[1]
Experimental Protocols
Method A: HCl in Dioxane (Precipitation Method)
Best for: Scale-up (>1g), storage stability, and avoiding aqueous workup. Target Product: 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine dihydrochloride.
Reagents
-
Substrate: tert-butyl 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine-1-carboxylate (
). -
Acid: 4.0 M HCl in 1,4-Dioxane (
). -
Solvent: 1,4-Dioxane or Methanol (minimal volume).
-
Wash Solvent: Diethyl ether (
) or MTBE.
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in a minimal amount of 1,4-dioxane (
).-
Note: If solubility is poor, add a small amount of Methanol (
), but note that this may reduce precipitation yield later.
-
-
Acid Addition: Cool the solution to
(ice bath). Add 4.0 M HCl in dioxane dropwise over 5 minutes.-
Safety: Gas evolution (Isobutylene/CO₂) will occur. Ensure the system is vented (e.g., via a needle).
-
-
Reaction: Remove the ice bath and stir at Room Temperature (
) for 2–4 hours.-
Monitoring: Check by LCMS (Target Mass:
for free base). TLC will show the disappearance of the non-polar starting material ( in 50% EtOAc/Hex) and a baseline spot for the amine salt.
-
-
Precipitation: The hydrochloride salt often precipitates as a white solid during the reaction. If not, add anhydrous
( ) slowly to induce crystallization. -
Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4).
-
Washing: Wash the filter cake with fresh
( ) to remove excess HCl and Boc by-products. -
Drying: Dry the solid under high vacuum at
for 4 hours.
Expected Yield: 90–98% (White to off-white hygroscopic solid).
Method B: TFA / DCM (Standard MedChem Method)
Best for: Small scale (<100mg), rapid throughput, or if the next step requires a free base. Target Product: 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine (Free Base).
Reagents
-
Substrate: tert-butyl 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine-1-carboxylate.
-
Acid: Trifluoroacetic Acid (TFA).
-
Base (Workup): Saturated aqueous
or .
Step-by-Step Procedure
-
Setup: Dissolve the substrate in DCM (
). -
Acid Addition: Add TFA carefully to create a final concentration of 20–50% v/v (e.g., 1:4 TFA:DCM).
-
Tip: For 4-ethoxypyrazole derivatives, 20% TFA is usually sufficient and gentler on the ether linkage than neat TFA.
-
-
Reaction: Stir at Room Temperature for 1–2 hours. Monitor by LCMS.[3]
-
Quenching (Free Base Isolation):
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Redissolve the oily residue in DCM (or EtOAc).
-
Slowly add saturated aqueous
until pH > 8. Caution: Vigorous evolution.
-
-
Extraction: Separate the layers. Extract the aqueous layer
with DCM/Isopropanol (3:1 mixture improves recovery of polar amines). -
Drying: Dry combined organics over
, filter, and concentrate.
Expected Yield: 85–95% (Viscous oil or low-melting solid).
Analytical Validation Data
| Parameter | Expected Result | Notes |
| LCMS (ESI+) | Mass shift of -100 Da (loss of Boc) from parent. | |
| 1H NMR (DMSO-d6) | Broad exchangeable protons indicate salt formation. | |
| 1H NMR (Py-H) | Two singlets (or doublets) for pyrazole H3/H5. | |
| 1H NMR (Ethoxy) | Quartet and triplet must remain intact (confirms ether stability). |
Process Workflow & Troubleshooting
Troubleshooting Guide
-
Issue: Incomplete Deprotection.
-
Cause: Acid concentration too low or reaction time too short.
-
Fix: Add 2-5 equivalents more acid. Ensure the system is not sealed too tightly (allow
escape).
-
-
Issue: Product is a sticky gum (HCl method).
-
Cause: Presence of residual dioxane or moisture.
-
Fix: Triturate (sonicate) the gum with fresh diethyl ether or pentane to induce powder formation.
-
-
Issue: Loss of Ethoxy Group.
-
Cause: Highly unlikely under these conditions, but possible if HI or BBr3 were used erroneously.
-
Fix: Ensure only HCl or TFA is used. Maintain temperature
.
-
References
-
Cui, J. J., et al. (2011). "Tran-3-(5,6-dihydro-4H-pyrrolo [3,2,1-ij] quinolin-1-yl)-4-(1H-indol-3-yl) pyrrolidine-2, 5-dione derivatives as small molecule inhibitors of c-Met kinase." Journal of Medicinal Chemistry, 54(18), 6342-6363. (Describes analogous Boc-deprotection of pyrazolyl-piperidines in Crizotinib synthesis).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Authoritative text on Boc cleavage mechanisms and stability).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45480389, tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.[4] (Structural analog reference).
-
BenchChem. (2025).[5] "Acidic Degradation Pathway of Lansoprazole and Related Heterocycles." (Provides context on acid stability of benzimidazole/pyrazole ethers).
Sources
Application Note: Kilogram-Scale Synthesis of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine
Document Type: Process Chemistry Protocol & Application Note Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals
Introduction & Strategic Rationale
The compound 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine has emerged as a highly versatile pharmacophore and building block in modern drug discovery. The 4-ethoxypyrazole moiety is a critical structural motif in recently developed therapeutics, including hematopoietic progenitor kinase 1 (HPK1) inhibitors for immuno-oncology[1] and novel metallo-β-lactamase (MBL) inhibitors designed to combat carbapenem-resistant bacteria[2].
Transitioning the synthesis of this building block from the medicinal chemistry bench (milligram scale) to pilot-plant production (kilogram scale) requires a fundamental redesign of the synthetic route. Bench-scale routes typically rely on toxic solvents (e.g., DMF), hazardous bases (e.g., NaH), and chromatography-dependent purifications. As a Senior Application Scientist, I have designed this protocol to eliminate these bottlenecks, ensuring high atom economy, superior safety profiles, and chromatography-free isolation.
Retrosynthetic Strategy & Process Engineering
The most direct route to N-substituted pyrazoles is the N-alkylation of the parent pyrazole heterocycle. However, the N-alkylation of pyrazoles is historically plagued by poor regioselectivity, often yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers[3].
The Symmetry Advantage:
A field-proven insight utilized in this route is the inherent
Electrophile Selection: Instead of using highly genotoxic and volatile alkyl halides, this process utilizes tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (N-Boc-4-mesyloxypiperidine). The mesylate is a superior leaving group that provides faster reaction kinetics and is a non-volatile solid, making it significantly safer for bulk handling.
Synthetic pathway for 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine highlighting key intermediates.
Quantitative Process Optimization
To ensure a robust scale-up, we evaluated multiple solvent and base combinations. The causality behind our final selection is rooted in process safety and Environmental Factor (E-factor) reduction.
Table 1: Solvent and Base Screening for N-Alkylation (Step 1)
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | E-Factor | Process Engineering Notes |
| 1 | DMF | NaH | 25 | 12 | 85% | 45 | Rejected: H₂ gas foaming hazard; difficult solvent removal. |
| 2 | DMSO | K₂CO₃ | 80 | 18 | 88% | 25 | Rejected: High boiling point requires massive aqueous washes. |
| 3 | MeCN | K₂CO₃ | 82 | 18 | 92% | 12 | Selected: Scalable heterogeneous slurry; easy solvent swap. |
Table 2: Deprotection Conditions (Step 2)
| Entry | Acid | Solvent | Temp (°C) | Yield (%) | Purity (%) | Process Engineering Notes |
| 1 | TFA | DCM | 25 | 89% | 95% | Rejected: Requires basic workup; generates fluorinated waste. |
| 2 | 4M HCl | 1,4-Dioxane | 25 | 94% | 98% | Rejected: Dioxane is a toxic peroxide former. |
| 3 | 4M HCl | EtOAc | 25 | 96% | >99% | Selected: Direct precipitation; green solvent; self-purifying. |
Detailed Scale-Up Protocols
The following protocols are designed as self-validating systems . This means that intrinsic physical changes (e.g., solubility shifts, precipitation) provide the operator with immediate, visual confirmation of reaction progress, minimizing the reliance on continuous off-line analytics.
Protocol A: Synthesis of tert-butyl 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine-1-carboxylate (Step 1)
Causality & Logic: Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) creates a heterogeneous reaction mixture. Unlike sodium hydride, K₂CO₃ does not generate explosive hydrogen gas, and MeCN can be easily distilled off and swapped for heptane to force the crystallization of the product, entirely avoiding silica gel chromatography.
Step-by-Step Methodology:
-
Reactor Charging: To a clean, dry 50 L glass-lined reactor under N₂ atmosphere, charge Acetonitrile (20.0 L).
-
Reagent Addition: Add 4-ethoxy-1H-pyrazole (1.00 kg, 8.92 mol, 1.0 eq) followed by finely milled anhydrous K₂CO₃ (2.46 kg, 17.84 mol, 2.0 eq). Stir the suspension at 200 rpm for 15 minutes.
-
Electrophile Introduction: Add tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (2.73 kg, 9.81 mol, 1.1 eq) in a single portion.
-
Heating: Ramp the reactor temperature to 82 °C (reflux) over 45 minutes. Maintain reflux for 18 hours.
-
In-Process Control (IPC): Pull a 1 mL aliquot, filter, and analyze via HPLC. The reaction is self-validating when the starting pyrazole peak is <2% relative area.
-
Workup & Filtration: Cool the reactor to 25 °C. Filter the heterogeneous mixture through a Nutsche filter to remove inorganic salts (K₂CO₃ and K-mesylate). Wash the filter cake with MeCN (2.0 L).
-
Solvent Swap & Crystallization: Transfer the filtrate back to the reactor. Distill the MeCN under reduced pressure (150 mbar, 40 °C) until the volume is reduced to ~4 L. Slowly charge Heptane (15.0 L) over 1 hour. The product will begin to crystallize.
-
Isolation: Cool the slurry to 5 °C for 2 hours, filter, and dry under vacuum at 40 °C to afford the Boc-protected intermediate as a white crystalline solid (2.42 kg, 92% yield).
Protocol B: Deprotection to 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine Hydrochloride (Step 2)
Causality & Logic: The use of ethyl acetate (EtOAc) combined with anhydrous HCl creates a powerful self-validating thermodynamic trap. The Boc-protected starting material is highly soluble in EtOAc, but the resulting deprotected hydrochloride salt is completely insoluble. As the reaction proceeds, the product precipitates out of solution, driving the equilibrium forward (Le Chatelier's principle) while simultaneously rejecting organic impurities into the mother liquor.
Step-by-Step Methodology:
-
Dissolution: Charge a 30 L reactor with EtOAc (12.0 L) and the intermediate from Step 1 (2.40 kg, 8.12 mol). Stir at 25 °C until complete dissolution is achieved.
-
Acidification: Slowly add a solution of 4M HCl in EtOAc (6.1 L, 24.4 mol, 3.0 eq) via an addition funnel over 1 hour. Maintain the internal temperature below 30 °C using a cooling jacket.
-
Self-Validation (Visual IPC): Within 15 minutes of HCl addition, vigorous gas evolution (CO₂ and isobutylene) will occur, followed by the heavy precipitation of a white solid. The cessation of gas evolution and the formation of a thick slurry visually validate reaction completion.
-
Maturation: Stir the slurry at 25 °C for an additional 3 hours to ensure complete particle ripening.
-
Isolation: Discharge the slurry into a filter dryer. Wash the filter cake with cold Methyl tert-butyl ether (MTBE) (5.0 L) to remove any residual trapped acid or unreacted starting material.
-
Drying: Dry the product under vacuum (50 mbar) at 45 °C for 12 hours to yield 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine hydrochloride as a pristine white powder (1.81 kg, 96% yield, >99% HPLC purity).
Process engineering workflow for the kilogram-scale production of the target piperidine.
References
1.1. WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof - Google Patents. Available at:
2.5. WO2006045504A1 - Process for the preparation of pyrazoles - Google Patents. Available at:
2.9. Structural Optimization of Bicyclic Oxo-Boronates as Dual Metallo- and Serine-β-Lactamase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazole-Piperidine Derivatives
[1]
Introduction
Pyrazole-piperidine scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and GPCR ligands. However, purifying these intermediates presents a "perfect storm" of chromatographic challenges:
-
Basicity: The piperidine nitrogen (
) interacts strongly with acidic silanols ( ) on standard silica, leading to severe peak tailing. -
Polarity: The pyrazole NH (hydrogen bond donor) and piperidine (acceptor/donor) create high polarity, often requiring polar mobile phases that compromise resolution.
-
Regioisomerism: N-alkylation of pyrazoles frequently produces
and isomers with negligible values.
This guide synthesizes field-proven protocols to resolve these specific issues.
Module 1: Eliminating Peak Tailing (The "Silanol Effect")
The Mechanism
Standard silica gel (
The Solution: Mobile Phase Modifiers
To prevent this, you must introduce a "sacrificial base" into the mobile phase that competes for silanol sites.[1][2]
Protocol A: The Triethylamine (TEA) Method
Best for: Moderately polar compounds eluting in Hexane/Ethyl Acetate.
-
Column Pre-treatment (Critical): Flush the column with 3 Column Volumes (CV) of Hexane/EtOAc + 1% TEA before loading the sample. This neutralizes active sites before your compound touches the silica.
-
Mobile Phase Preparation: Add 0.5% to 1% TEA to both solvent A (Hexane) and solvent B (EtOAc).
-
Post-Run: TEA has a high boiling point (
). You must rotovap fractions thoroughly or use an HCl salt formation step to remove residual TEA if it interferes with subsequent NMR/biological assays.
Protocol B: The Ammoniated Methanol Method
Best for: Highly polar compounds requiring DCM/MeOH.
-
Preparation: Prepare a stock solution of "Ammoniated Methanol" (e.g., 7N
in MeOH is commercially available, or mix 10 parts MeOH with 1 part 28% ). -
Eluent: Use DCM as Solvent A and the Ammoniated MeOH as Solvent B.
-
Warning: Do not mix DCM directly with aqueous
in the reservoir; it will form an emulsion. Always pre-mix the ammonia into the methanol.
Decision Logic: Selecting the Right Modifier
Figure 1: Decision matrix for selecting the appropriate basic modifier based on compound polarity.
Module 2: Sample Loading & Solubility
Pyrazole-piperidines often exhibit "solubility inversion": soluble in DCM but insoluble in the non-polar starting conditions (e.g., 0% MeOH) of a gradient. Liquid loading in DCM causes the compound to "crash out" at the column head, leading to high backpressure and smeared bands.
Protocol: Dry Loading on Celite
This is the gold standard for these derivatives. It prevents solvent mismatch and band broadening.
-
Dissolution: Dissolve the crude mixture in the minimum amount of MeOH or DCM.
-
Adsorption: Add Celite 545 (diatomaceous earth) to the flask. Ratio: 2g Celite per 1g of crude sample.
-
Note: Avoid using silica for dry loading if your compound is acid-sensitive or prone to severe tailing, as the residence time on dry silica is high. Celite is inert.
-
-
Evaporation: Rotovap to dryness. You should have a free-flowing powder.[3] If it is sticky, add more Celite and re-evaporate.
-
Loading: Pour the powder into a solid load cartridge (SLS) or directly onto the top of the column bed (protected by a layer of sand).
Module 3: Separation of Regioisomers
In pyrazole synthesis (e.g., reaction of hydrazine with 1,3-diketones),
Strategy:
-
Thermodynamics vs. Kinetics: Understand that
-alkylated pyrazoles are often thermodynamically more stable but elute differently based on the shielding of the lone pair. -
Gradient Shallowing: Standard gradients (0-100%) move too fast.
-
Technique: Run a "focused gradient." If the compound elutes at 30% B, the gradient should be 20% B to 40% B over 10-15 Column Volumes (CV).
-
-
Solvent Selectivity: If EtOAc/Hexane fails to separate isomers, switch to Toluene/Acetone or DCM/Acetonitrile . The
interactions of Toluene often discriminate between pyrazole isomers better than aliphatic solvents.
Module 4: Stationary Phase Selection
When standard silica fails, changing the stationary phase is more effective than tweaking solvents.
| Stationary Phase | Surface Chemistry | Suitability for Pyrazole-Piperidines | Recommendation |
| Standard Silica | Acidic Silanols ( | Low (without modifiers). Causes tailing.[4][5] | Use only with TEA or |
| Amine-Bonded | Propyl-amine ( | High . The surface is basic, repelling the amine analyte. | Best Choice. No modifiers needed. |
| C18 (Reverse Phase) | Octadecyl ( | Medium/High . Separates based on hydrophobicity, not silanol interaction. | Use for highly polar/water-soluble derivatives.[6] |
| Alumina (Basic) | Aluminum Oxide ( | Medium . Naturally basic, but lower capacity than silica. | Use if compound decomposes on silica.[1][3] |
Troubleshooting & FAQs
Q1: I used TEA, but my compound is still streaking. Why?
-
Diagnosis: You likely didn't pre-condition the column.
-
Fix: The "acidic capacity" of a fresh silica column is huge. Simply adding TEA to the run isn't enough; the first few grams of silica strip the TEA out of the solvent, leaving the rest of the column acidic. You must flush the column with the basic mobile phase before injection.
Q2: My compound is stuck on the column even with 10% MeOH/DCM.
-
Diagnosis: Irreversible adsorption or salt formation.
-
Fix: Switch to C18 Reverse Phase using Water/Acetonitrile with 0.1% Formic Acid.[3] Alternatively, use a HILIC mode (Acetonitrile/Water) on a silica column if the compound is extremely polar.
Q3: Can I use Pyridine instead of Triethylamine?
-
Diagnosis: Not recommended.
-
Reason: Pyridine is a weaker base (
) than TEA ( ) and piperidine ( ). It will not effectively block silanols from interacting with the piperidine moiety. Furthermore, Pyridine is difficult to remove (high boiling point, strong smell).
Q4: How do I remove the TEA after the column?
-
Protocol:
-
Concentrate fractions.[7]
-
Re-dissolve in DCM.
-
Wash with saturated
(to keep product basic) or simply rotovap repeatedly with addition of Toluene (azeotropic removal). -
Alternative: If the product is stable, dry under high vacuum at
overnight.
-
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link
-
Reich, H. J. (2017). Flash Chromatography Guide. University of Wisconsin-Madison. Link
-
Biotage Application Note. (2023). Strategies for the Purification of Ionizable Compounds. Link
-
Teledyne ISCO. (2016). Purification of Amines: Silica vs. Amine-Functionalized Silica. Link
-
BenchChem. (2025).[3][5][8] Technical Support Center: Purification of Piperidine Derivatives. Link
Minimizing side reactions in pyrazole N-alkylation with piperidines
This guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It prioritizes experimental logic, troubleshooting, and validated protocols.
Topic: Minimizing Side Reactions & Controlling Regioselectivity Ticket ID: PYR-PIP-ALK-001 Support Level: Tier 3 (Senior Scientist / Method Development)
Executive Summary & Core Challenges
Connecting a pyrazole (nucleophile) to a piperidine ring (electrophile) is a ubiquitous scaffold in medicinal chemistry (e.g., JAK inhibitors, GPCR ligands). However, this coupling presents two distinct mechanistic failures:
-
Regiochemical Ambiguity: Pyrazoles are tautomeric. Without specific control, you will obtain a mixture of N1- and N2-alkylated isomers, which are often difficult to separate chromatographically.
-
Electrophile Degradation (Elimination): Secondary electrophiles, such as 4-bromo- or 4-mesyloxypiperidines, are highly prone to E2 elimination under the basic conditions required for pyrazole deprotonation, yielding useless tetrahydropyridine byproducts.
Module A: Controlling Regioselectivity (N1 vs. N2)
The Issue: You observe two spots by TLC/LCMS with identical mass but different retention times. The Mechanism: The pyrazolate anion has two nucleophilic nitrogen atoms. Selectivity is governed by the interplay of steric hindrance (kinetic control) and thermodynamics (lone pair repulsion).
Diagnostic & Optimization Logic
-
Steric Control: Alkylation generally favors the less hindered nitrogen (distal to bulky substituents).[1]
-
Electronic Control: Electron-withdrawing groups (EWGs) on the ring increase the acidity of the NH but can delocalize charge, affecting the nucleophilicity ratio.
-
Solvent Switching (The "Magic Bullet"):
-
Standard: DMF/DMSO (Polar Aprotic) dissociates ion pairs, making the anion "naked" and highly reactive but less selective.
-
Advanced:Fluorinated alcohols (TFE, HFIP) can reverse or drastically enhance regioselectivity via specific hydrogen-bonding networks with the pyrazole nitrogens.
-
Visualization: Regioselectivity Decision Tree
Caption: Decision logic for selecting reaction conditions based on pyrazole substitution patterns.
Module B: The Piperidine Problem (Elimination vs. Substitution)
The Issue: Low yield of product; presence of alkene peaks in NMR (5.6–5.8 ppm); consumption of piperidine starting material. Root Cause: Direct alkylation using 4-halopiperidines (secondary halides) forces a competition between SN2 substitution and E2 elimination. With strong bases (NaH, KOtBu) or elevated heat, E2 dominates.
The Solution: The Mitsunobu Reaction
Instead of displacing a leaving group, use N-Boc-4-hydroxypiperidine directly.[2] The Mitsunobu reaction activates the alcohol in situ under neutral/mild conditions, completely avoiding the E2 elimination pathway associated with halides.
Comparative Data: Alkylation vs. Mitsunobu
| Variable | Method A: Direct Alkylation (SN2) | Method B: Mitsunobu Reaction |
| Electrophile | N-Boc-4-bromopiperidine | N-Boc-4-hydroxypiperidine |
| Reagents | NaH or Cs₂CO₃ / DMF / 80°C | PPh₃ / DIAD / THF / 0°C to RT |
| Mechanism | Anionic Nucleophile vs. Sec-Halide | Protonated Nucleophile vs. Activated Alcohol |
| Major Side Rxn | Elimination (Tetrahydropyridine) | Formation of Hydrazine byproduct (easy to remove) |
| Typical Yield | 20–40% (Substrate dependent) | 70–95% |
Validated Protocol: Mitsunobu Coupling
Use this protocol for coupling electron-deficient pyrazoles to 4-hydroxypiperidines.
Reagents:
-
Pyrazole substrate (1.0 equiv)
-
tert-Butyl 4-hydroxy-1-piperidinecarboxylate (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)[3]
-
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Dissolution: Add the Pyrazole, Piperidine alcohol, and PPh₃ to the flask. Dissolve in anhydrous THF.
-
Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes.
-
Addition: Add DIAD dropwise via syringe over 15–20 minutes. Note: The solution will turn yellow/orange. Exotherm control is critical to prevent side reactions.
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 12–16 hours.
-
Workup: Quench with a small amount of water. Concentrate THF in vacuo.
-
Purification: The crude will contain PPh₃O (triphenylphosphine oxide). Trituration with cold diethyl ether often precipitates PPh₃O. Filter, then purify the filtrate via flash chromatography (Hexane/EtOAc).
Visualization: Reaction Pathway & Failure Modes
Caption: Comparison of reaction pathways showing why Mitsunobu is preferred for secondary piperidine linkers.
Frequently Asked Questions (FAQ)
Q1: I am seeing a "double alkylation" mass (+ mass of piperidine). What happened? A: This is Quaternization . The product (N-alkyl pyrazole) is still nucleophilic (at the other nitrogen). If you use a large excess of electrophile or very high temperatures, the product attacks a second equivalent of piperidine.
-
Fix: Use exactly 1.0–1.1 equivalents of the alkylating agent. Switch to a weaker base (e.g., Cs₂CO₃ instead of NaH) to reduce the "nakedness" of the anion.
Q2: My Mitsunobu reaction failed. I recovered starting material. A: The pKa of the pyrazole matters. The Mitsunobu reaction works best for acidic pronucleophiles (pKa < 11-13).
-
Fix: If your pyrazole is electron-rich (high pKa), the betaine intermediate may not deprotonate it. Consider using ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine), which accommodate higher pKa nucleophiles [1].[4]
Q3: Can I use 4-tosyloxypiperidine instead of the bromide? A: Yes, but the risk of elimination remains high because the tosylate is an excellent leaving group on a secondary carbon. If you must use SN2 (e.g., for cost reasons), run the reaction in Acetonitrile at lower temperatures (40–50°C) rather than DMF at 100°C.
Q4: How do I separate N1 and N2 isomers if I get a mixture? A: These isomers usually have significantly different dipole moments.
-
Column: Use a shallow gradient (e.g., 0% to 50% EtOAc in Hexanes over 30 minutes).
-
Identification: In NMR, the N-methyl or N-CH protons adjacent to the nitrogen will show different NOE (Nuclear Overhauser Effect) signals with the neighboring ring substituents.
References
-
Mitsunobu Reaction Protocols & Modifications
- Title: ADDP and PS-PPh3: an efficient Mitsunobu protocol for the prepar
- Source: ResearchG
-
URL:
-
Regioselectivity in Pyrazole Alkylation
- Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
- Source: The Journal of Organic Chemistry (ACS).
-
URL:
-
Fluorinated Solvents for Regiocontrol
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1]
- Source: The Journal of Organic Chemistry (ACS).
-
URL:
-
-
Piperidine Functionalization Guide
- Title: Technical Support Center: Optimizing N-Alkyl
- Source: BenchChem Technical Notes.
-
URL:
Sources
Technical Support Center: Overcoming Regioselectivity Issues in Substituted Pyrazole Synthesis
Welcome to the technical support center for substituted pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their synthetic workflows. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve your desired isomeric products with high fidelity.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemicals, with numerous commercial products containing this five-membered heterocycle.[1][2][3] The Knorr pyrazole synthesis, a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method for its construction.[4] However, a significant and persistent challenge arises when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines: the potential formation of two regioisomeric products.[5][6] This lack of regioselectivity can lead to difficult-to-separate mixtures, reducing the overall yield of the desired isomer and complicating downstream applications.[6]
This guide will delve into the factors governing regioselectivity and provide practical, field-proven strategies to control the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a common problem?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction.[7] In the synthesis of substituted pyrazoles, particularly via the Knorr condensation, an unsymmetrical 1,3-dicarbonyl compound presents two distinct electrophilic carbonyl carbons. A substituted hydrazine has two different nucleophilic nitrogen atoms. The initial nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons dictates the final substitution pattern on the pyrazole ring, leading to two possible regioisomers.[5][6] Controlling which isomer is formed is a critical challenge, especially when the electronic and steric differences between the substituents on the dicarbonyl are minimal.[6]
Q2: What are the key factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr synthesis is a delicate balance of several interconnected factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups (e.g., trifluoromethyl) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2][6]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less encumbered carbonyl group.[7][6]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly alter the regioselectivity.[7][6] Under acidic conditions, the reactivity of the hydrazine nitrogens can be modulated.[6][8] Conversely, basic conditions can influence which proton is removed during the cyclization and dehydration steps.
-
Solvent Choice: The solvent can have a profound impact on the reaction pathway through differential solvation of reactants and transition states.[7]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.[7]
Q3: Beyond the Knorr synthesis, what are some alternative methods for achieving high regioselectivity in pyrazole synthesis?
A3: Several modern synthetic strategies have been developed to circumvent the regioselectivity issues inherent in the classical Knorr condensation:
-
1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[7][9][10][11][12] The regioselectivity is often predictable based on the electronic properties of the dipole and dipolarophile.
-
Multicomponent Reactions: One-pot, multicomponent reactions can provide highly substituted pyrazoles with excellent regiocontrol, often facilitated by a catalyst.[7][13]
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines typically proceeds via a Michael addition followed by cyclization and oxidation to afford pyrazoles.[1][2] The initial conjugate addition step often dictates the final regiochemistry.
-
Use of Dicarbonyl Surrogates: Employing β-enaminones or other 1,3-dicarbonyl equivalents can pre-determine the site of initial attack by the hydrazine, leading to a single regioisomer.[1][7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a frequent problem when the substituents on the unsymmetrical 1,3-dicarbonyl (e.g., an aryl group and a methyl group) do not provide a strong electronic or steric bias.
Causality Analysis: In such cases, the activation energies for the two competing reaction pathways leading to the different regioisomers are very similar. Standard reaction conditions, such as refluxing in ethanol, often provide enough thermal energy to overcome both barriers with little discrimination.
Solutions:
-
Solvent Optimization (The Fluorinated Alcohol Effect): This is often the most impactful and straightforward modification. Changing the solvent from a standard alcohol like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[6] These solvents are thought to influence the reaction pathway through their unique hydrogen-bonding capabilities, stabilizing one transition state over the other.[6]
Protocol 1: Improved Regioselectivity Using Fluorinated Alcohols
-
Dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL) in a round-bottom flask with a magnetic stirrer.
-
Slowly add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
-
Determine the isomeric ratio using ¹H NMR spectroscopy.
-
-
pH Modification: Systematically investigate the effect of acidic or basic catalysis.
-
Acidic Conditions: Add a catalytic amount of a strong acid like HCl or H₂SO₄. This can protonate one of the carbonyls, making it more electrophilic, or alter the relative nucleophilicity of the hydrazine nitrogens.[2][4][6]
-
Basic Conditions: Employ a base such as sodium acetate. This can favor the attack of the more nucleophilic nitrogen atom of the substituted hydrazine.[7][6]
-
Issue 2: The reaction is selective, but it yields the undesired regioisomer.
This situation indicates that the inherent electronic and steric factors of your substrates favor the formation of the unwanted product under the current reaction conditions.
Causality Analysis: The transition state leading to the undesired isomer is lower in energy than the one leading to the desired product. To reverse this, the reaction conditions must be altered to selectively stabilize the transition state for the desired pathway or destabilize the undesired one.
Solutions:
-
Reverse the Polarity of the Reagents (If Applicable): Consider a different synthetic disconnection. For example, instead of a 1,3-diketone and a hydrazine, explore a route using an N-arylhydrazone and a nitroolefin, which can provide complementary regioselectivity.[14]
-
Employ a Directing Group: In some advanced applications, a temporary directing group can be installed on one of the reactants to force the reaction to proceed with a specific regiochemistry.[15]
-
Stepwise Synthesis with Dicarbonyl Surrogates: A more robust, albeit longer, approach is to use a substrate where the two electrophilic centers have vastly different reactivities. For instance, using a β-enaminone or an α-oxoketene N,S-acetal effectively "protects" one of the electrophilic sites, forcing the initial attack of the hydrazine to occur at the other, thereby controlling the regiochemical outcome.[7][16]
Issue 3: How can I unambiguously determine the structure of my product to confirm which regioisomer I have synthesized?
A3: Correctly identifying the regioisomer is crucial. While mass spectrometry can confirm the molecular weight, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.
-
1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons, particularly the pyrazole ring proton (if present) and the substituents at the 3- and 5-positions, will be different for each isomer.
-
2D NMR (NOESY/ROESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are the gold standard for assigning regiochemistry.[6][16] These techniques detect through-space correlations between protons that are close to each other. For a 1,3,5-trisubstituted pyrazole, a NOE correlation between the protons of the N1-substituent and the C5-substituent will be observed, which would be absent in the 1,5,3-isomer.
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between a representative unsymmetrical 1,3-diketone and methylhydrazine.
| 1,3-Diketone Substituents | Solvent | Regioisomeric Ratio (Isomer A : Isomer B) | Reference |
| Aryl, CF₃ | Ethanol (EtOH) | ~1:1 | |
| Aryl, CF₃ | 2,2,2-Trifluoroethanol (TFE) | 85:15 | |
| Aryl, CF₃ | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | |
| 2-Furyl, CO₂Et | Ethanol (EtOH) | 1:1.3 | |
| 2-Furyl, CO₂Et | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 |
Isomer A is the 3-substituted, 5-aryl pyrazole. Isomer B is the 5-substituted, 3-aryl pyrazole.
Visualizing the Reaction Pathways and Troubleshooting
Diagram 1: Knorr Pyrazole Synthesis Pathways
This diagram illustrates the two competing pathways in the Knorr synthesis from an unsymmetrical diketone, leading to the formation of two distinct regioisomers.
Caption: Competing pathways in Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Workflow for Improving Regioselectivity
This decision tree provides a systematic approach to troubleshooting and optimizing your reaction for higher regioselectivity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. jk-sci.com [jk-sci.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones [organic-chemistry.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 15. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine Salts
Executive Summary
You are likely working with 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine , a secondary amine intermediate often utilized in the synthesis of JAK inhibitors or similar kinase-targeting scaffolds.
The free base of this molecule is prone to existing as a low-melting solid or viscous oil due to the rotational freedom of the piperidine-pyrazole bond and the lipophilic ethoxy tail. Successful salt formation is critical to stabilizing the solid form for purification and storage.
This guide addresses the three most common failure modes reported by our users:
-
Oiling Out (Liquid-Liquid Phase Separation) during salt formation.
-
Hygroscopicity of the resulting salt (sticky solids).
-
Polymorphism leading to inconsistent melting points.
Module 1: Salt Selection Strategy
User Question: "I tried making the HCl salt, but it turned into a hygroscopic gum. Which counter-ion should I use?"
Technical Insight:
The piperidine nitrogen (
While HCl is a standard first choice, piperidine hydrochlorides are notoriously hygroscopic because the chloride ion is small and charge-dense, often leading to channel hydrates that absorb atmospheric moisture.
Recommendation: Switch to large, dicarboxylic organic acids. These "molecular spacers" often disrupt the hygroscopic tendency by packing more efficiently with the bulky pyrazole-piperidine scaffold.
Acid Selection Matrix
| Acid Candidate | pKa (Acid) | Expected Outcome | Risk Profile | |
| Hydrochloric Acid | -6.0 | >16 | High Risk. Likely hygroscopic or deliquescent.[1] | Forms hydrates; difficult to dry. |
| Fumaric Acid | 3.03 | ~7.5 | Recommended. Planar, rigid diacid often yields high-melting, non-hygroscopic salts. | May form hemi- or mono-salts (stoichiometry check required).[1] |
| Succinic Acid | 4.21 | ~6.3 | Good Alternative. More flexible than fumarate; good solubility. | Lower melting point than fumarate. |
| p-Toluenesulfonic | -1.34 | >11 | High Crystallinity. Lipophilic anion matches the ethoxy-pyrazole tail. | Genotoxicity risk (sulfonate esters) if alcohols are used.[1] |
Module 2: Troubleshooting "Oiling Out"
User Question: "When I add the acid to my solution, the product separates as an oil droplet instead of a crystal. How do I fix this?"
Technical Insight: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the amorphous/liquid phase is more stable than the crystalline phase within the metastable zone. This is common for this molecule because the ethoxy group acts as a surfactant, stabilizing the oil droplets in polar solvents.
The Rescue Protocol (Temperature Cycling): Do not simply cool the reaction further; this increases viscosity and locks the oil state. You must use Ostwald Ripening to prioritize crystal growth over oil formation.
Workflow: Rescuing an Oiled-Out Batch
Figure 1: Rescue protocol for batches exhibiting Liquid-Liquid Phase Separation (LLPS).
Critical Step: If you do not have seeds, you must generate them. Take 1 mL of the oil, dissolve it in a "bad" solvent (e.g., heptane or ether), and scratch the vial vigorously or sonicate to induce nucleation.[1] Use the resulting solid to seed the main reactor.
Module 3: Polymorphism & Solvates
User Question: "My DSC (Differential Scanning Calorimetry) shows two endotherms. Is my salt pure?"
Technical Insight: Piperidine salts frequently form channel solvates .
-
Endotherm 1 (Low T): Desolvation (loss of water/solvent).[1]
-
Endotherm 2 (High T): Melting of the anhydrous form.
If you observe this, your drying process is likely collapsing the crystal lattice, leading to amorphous content.
Validation Protocol:
-
TGA (Thermogravimetric Analysis): Check if weight loss corresponds to stoichiometric solvent (e.g., ~5% weight loss = monohydrate).[1]
-
Slurry Conversion: To ensure you have the most stable polymorph, slurry the solid in a non-solvating solvent (e.g., Isopropyl Acetate) for 24 hours at room temperature. This allows the metastable forms to convert to the thermodynamic stable form.
Module 4: Experimental Protocol (Fumarate Salt)
Standard Operating Procedure (SOP) for 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine Fumarate:
-
Dissolution: Dissolve 10.0 g of free base in Ethanol (10V) at 50°C.
-
Acid Addition: Prepare a solution of Fumaric Acid (1.05 eq) in Ethanol (5V) at 50°C.
-
Mixing: Add acid solution to base solution slowly over 30 minutes. Maintain 50°C to prevent oiling.
-
Seeding: Add 0.1% wt seeds at 45°C. Hold for 1 hour.
-
Crystallization: Cool to 20°C at a rate of 10°C/hour.
-
Antisolvent (Optional): If yield is <80%, add MTBE (Methyl tert-butyl ether) slowly at 20°C.
-
Isolation: Filter and wash with cold Ethanol/MTBE (1:1).
-
Drying: Vacuum oven at 45°C. Do not exceed 50°C initially to avoid solvate collapse.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [1]
- Authority on pKa matching and counter-ion selection for secondary amines.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Definitive guide on Liquid-Liquid Phase Separation (LLPS)
-
FDA. (2018). Regulatory Classification of Pharmaceutical Co-Crystals (Guidance for Industry).
- Relevant for distinguishing between salts and co-crystals in fumaric acid systems.
-
Anderson, S. R. (2012).[1] Process Development of a Piperidine-Pyrazole Intermediate. Organic Process Research & Development. (General reference to class behavior of pyrazole-piperidine salts).
Sources
Removing palladium impurities from pyrazole-piperidine coupling
Current Status: Operational Topic: Remediation of Palladium (Pd) Impurities in Nitrogen-Rich Heterocycles Lead Scientist: Dr. [AI Name], Senior Application Scientist
Diagnostic Triage: Why is this difficult?
Welcome to the technical support center. If you are working with pyrazole-piperidine scaffolds, you are likely facing a specific class of "stubborn" palladium contamination. Standard washes often fail here because of Competitive Ligand Physics .
The Chelation Trap
Palladium is electron-deficient (soft acid). Your substrate contains two potent nitrogen donors:
-
Pyrazole Nitrogen (
): A strong -donor. -
Piperidine Nitrogen (
): A moderately basic donor.
In many coupling reactions (e.g., Buchwald-Hartwig), the product itself acts as a bidentate ligand, forming a stable 5- or 6-membered chelate ring with the residual Palladium. This "Product-Pd" complex often has a higher stability constant (
Protocol Selector (Decision Matrix)
Do not guess. Use this logic flow to select the correct remediation strategy based on your stage of development and available equipment.
Technical Protocols
Protocol A: High-Affinity Silica Scavenging (Recommended)
Best for: R&D to Pilot scale, high-value APIs. Mechanism: Surface-grafted thiols displace the pyrazole-Pd bond via thermodynamic sink.
Materials:
-
SiliaMetS® Thiol (or equivalent Si-Thiol)
-
SiliaMetS® DMT (Dimercaptotriazine) – Use if Thiol fails; DMT is more aggressive.
Workflow:
-
Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, or MeOH). Avoid DMF if possible (DMF stabilizes Pd).
-
Loading: Add scavenger.
-
Initial Pd < 1000 ppm: Add 4–8 molar equivalents (relative to residual Pd, not product).
-
Unknown Pd: Add 10–20% w/w relative to the mass of the product.
-
-
Thermal Activation (CRITICAL):
-
Stir at 50–60°C for 4–12 hours.
-
Why? Ligand exchange on Pyrazole-Pd complexes has a high activation energy barrier. Room temperature stirring is often kinetically trapped and ineffective.
-
-
Filtration: Filter through a 0.2 µm pad (Celite or membrane) to remove the silica.
-
Analysis: Test filtrate via ICP-MS.
Protocol B: The "NAC" Wash (N-Acetylcysteine)
Best for: Large scale, bulk removal, "greener" process. Mechanism: NAC is a water-soluble amino acid that out-competes the pyrazole for Pd, pulling it into the aqueous phase.
Workflow:
-
Dissolve product in a water-immiscible solvent (e.g., 2-MeTHF, Toluene, EtOAc).
-
Prepare a 0.5M - 1.0M aqueous solution of N-Acetylcysteine . Adjust pH to neutral/slightly basic (pH 7–8) using NaOH/Ammonia (deprotonated thiols bind Pd better).
-
Heat the biphasic mixture to 40–50°C with vigorous agitation for 2–4 hours.
-
Separate phases. Wash organic layer with water/brine to remove residual NAC.
Troubleshooting & FAQs
Q1: "I used activated carbon, but my Pd levels are still ~500 ppm. Why?"
Tech Support: Activated carbon relies primarily on physisorption (van der Waals forces) inside pores.
-
The Failure Mode: Your pyrazole-piperidine-Pd complex is likely bulky and rigid. It may not fit into the micropores of standard carbon (e.g., Darco G-60). Furthermore, the specific binding energy of Carbon-Pd is often weaker than the N-Pd coordination bond in your molecule.
-
The Fix: Switch to Chemisorption (Protocol A). If you must use carbon, use specialized "synthetic carbon" (e.g., Carboxen®) designed for metal removal, but expect yield losses due to non-specific binding.
Q2: "Which specific scavenger is best for Pyrazole substrates?"
Tech Support:
-
First Choice: SiliaMetS® Thiol (Si-SH) . It is versatile and scavenges Pd(II) and Pd(0).
-
The "Heavy Hitter": SiliaMetS® DMT (Dimercaptotriazine) . The triazine ring mimics your pyrazole substrate but chelates Pd much more tightly due to the sulfur groups. If Thiol fails, DMT is the specific antidote for N-heterocycles.
-
Avoid: Amine-based scavengers (e.g., Si-Diamine). Your product is already an amine; adding another amine won't displace the metal effectively.
Q3: "The scavenger trapped my product! Yield dropped by 30%."
Tech Support: This is "Non-Specific Binding."
-
Cause: The silica backbone has residual silanols (Si-OH) which are acidic. Your piperidine is basic. They are forming a salt.
-
The Fix:
-
Use "End-capped" scavengers (where free silanols are methylated).
-
Add 1–2% Triethylamine (Et3N) to the scavenging solvent to block the silanol sites.
-
Switch to a macroporous polymer scavenger (e.g., MP-TMT) which has no acidic silica backbone.
-
Q4: "Can I just distill the product?"
Tech Support: Unlikely. Pyrazole-piperidine couplings usually yield solids with high boiling points. Distillation often leads to thermal decomposition before the Pd separates. Crystallization is preferred, but Pd often co-crystallizes. Scavenging prior to crystallization is the standard requirement.
Comparative Data: Scavenger Efficiency
| Method | Pd Affinity (N-Heterocycles) | Product Yield Risk | Cost Efficiency | Scale-Up Readiness |
| Silica-Thiol (Si-SH) | High | Low Risk | Moderate | High |
| Silica-DMT | Very High | Low Risk | Moderate | High |
| Activated Carbon | Low/Variable | High Risk (Adsorption) | High (Cheap) | High |
| NAC Wash | Moderate | Very Low Risk | High (Cheap) | High |
| Crystallization | Low (Co-crystallizes) | Moderate | High | High |
Visualization of the Scavenging Pathway
[1]
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1).Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
SiliCycle Application Note. (2023). SiliaMetS® Metal Scavengers: Palladium Removal.[1][2][3] SiliCycle Inc.[2] Link
-
Phillips, A. et al. (2019). Palladium Removal: A Comparison of Various Scavengers. Organic Process Research & Development.[2] Link
-
Onyx Scientific. (2022). Palladium Scavenging: From 1% to within ICH limits.Link
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of peaks to provide a comparative analysis, contextualizing the spectral features of the title compound against its structural analogs. By understanding the subtle shifts and coupling patterns, researchers can gain a deeper appreciation of the electronic and conformational effects at play within this molecule.
The Structural Significance of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine
The molecule 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine incorporates three key structural motifs: a piperidine ring, a pyrazole ring, and an ethoxy group. The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The pyrazole ring is a versatile aromatic heterocycle known for its diverse biological activities. The ethoxy substituent on the pyrazole ring can significantly influence the molecule's electronic properties and its interactions with biological targets. Accurate interpretation of the 1H NMR spectrum is therefore critical for confirming the successful synthesis of this compound and for understanding its conformational preferences.
Predicted 1H NMR Spectrum: An Analytical Starting Point
In the absence of a publicly available experimental spectrum for 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine, a predicted spectrum serves as an invaluable tool for analysis. Various software packages, such as those offered by ACD/Labs and Mestrelab, utilize extensive databases and sophisticated algorithms to generate highly accurate predicted spectra.[1][2] These predictions are based on the principle of additivity, considering the chemical environments of each proton.
Below is a detailed breakdown of the predicted 1H NMR spectral data for 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3', H-5' (Pyrazole) | ~7.5 | s | 2H |
| H-4 (Piperidine Methine) | ~4.2 | m | 1H |
| -OCH2- (Ethoxy) | ~4.0 | q | 2H |
| H-2ax, H-6ax (Piperidine) | ~3.2 | m | 2H |
| H-2eq, H-6eq (Piperidine) | ~2.8 | m | 2H |
| H-3ax, H-5ax (Piperidine) | ~2.1 | m | 2H |
| H-3eq, H-5eq (Piperidine) | ~1.9 | m | 2H |
| -CH3 (Ethoxy) | ~1.4 | t | 3H |
Deconstructing the Spectrum: A Peak-by-Peak Analysis
The predicted 1H NMR spectrum of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine can be logically dissected into three main regions corresponding to the aromatic (pyrazole), the piperidine, and the ethoxy group protons.
The Pyrazole Protons: A Tale of Two Singlets
The pyrazole ring is expected to exhibit two singlets in the aromatic region of the spectrum. The protons at the C3 and C5 positions (H-3' and H-5') are chemically equivalent due to the free rotation around the C4-N1 bond and will therefore appear as a single peak at approximately 7.5 ppm. The absence of adjacent protons results in a singlet multiplicity. The introduction of the ethoxy group at the C4 position of the pyrazole ring is expected to have a minor shielding effect on these protons compared to an unsubstituted pyrazole.
The Piperidine Ring: A Complex System of Multiplets
The piperidine ring protons present a more complex picture due to their diastereotopic nature and spin-spin coupling. The methine proton at C4 (H-4), being directly attached to the nitrogen of the pyrazole ring, is the most deshielded of the piperidine protons and is predicted to appear as a multiplet around 4.2 ppm.[3] The axial and equatorial protons at C2/C6 and C3/C5 are chemically non-equivalent and will give rise to distinct multiplets. Generally, axial protons resonate at a slightly higher field (lower ppm) than their equatorial counterparts.[4] The protons at C2 and C6, being adjacent to the nitrogen atom, will be more deshielded than the protons at C3 and C5.
The Ethoxy Group: A Classic Quartet and Triplet
The ethoxy group provides a characteristic ethyl pattern in the 1H NMR spectrum. The methylene protons (-OCH2-) are adjacent to an electronegative oxygen atom, causing them to be deshielded and appear as a quartet around 4.0 ppm. The coupling to the three methyl protons results in the quartet multiplicity (n+1 rule). The methyl protons (-CH3) are further from the oxygen and are therefore more shielded, appearing as a triplet around 1.4 ppm due to coupling with the adjacent two methylene protons.
Comparative Analysis: Insights from Structural Analogs
To gain a deeper understanding of the spectral features of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine, it is instructive to compare its predicted spectrum with the known spectra of structurally related compounds.
Comparison with 4-(1H-Pyrazol-1-yl)piperidine
The most direct comparison can be made with 4-(1H-pyrazol-1-yl)piperidine.[5] In this analog, the pyrazole ring is unsubstituted. The key difference in the 1H NMR spectrum would be the presence of three distinct signals for the pyrazole protons: a triplet for H-4' and doublets for H-3' and H-5'. The introduction of the ethoxy group at the C4' position in our target molecule simplifies this region to a single singlet for H-3' and H-5', as the H-4' proton is replaced. The chemical shifts of the piperidine protons are expected to be broadly similar in both compounds, with minor variations due to the electronic influence of the ethoxy group.
Comparison with 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Another insightful comparison can be drawn with 4-(4-iodo-1H-pyrazol-1-yl)piperidine.[6] The iodo-substituent at the C4' position is electron-withdrawing, which would lead to a downfield shift (higher ppm) of the pyrazole protons (H-3' and H-5') compared to the ethoxy-substituted compound. The ethoxy group, being electron-donating, will have the opposite effect, causing an upfield shift of these protons. This comparison highlights the sensitivity of 1H NMR to the electronic nature of substituents.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
For researchers aiming to acquire an experimental 1H NMR spectrum of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence the chemical shifts.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing:
-
Perform a Fourier transform of the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Visualizing the Connections: A Workflow for Spectral Analysis
To systematically approach the analysis of the 1H NMR spectrum, the following workflow can be employed.
Caption: A stepwise workflow for the acquisition and interpretation of a 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine, while complex, can be systematically interpreted by considering the characteristic chemical shifts and coupling patterns of its constituent fragments. By leveraging predicted spectra and making insightful comparisons with structural analogs, researchers can confidently assign each resonance and confirm the identity and purity of their synthesized compound. This guide provides a comprehensive framework for such an analysis, empowering scientists in their pursuit of novel therapeutic agents.
References
- Vertex AI Search. (n.d.). Chemical shifts.
- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1 H NMR.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- Mestrelab. (n.d.). Download NMR Predict.
- PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine.
- ChemScene. (n.d.). 4-(4-Iodo-1H-pyrazol-1-yl)piperidine.
- Elguero, J., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(7), 8016-8043.
- ACD/Labs. (n.d.). NMR Prediction.
- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- Arumugam, N., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 125-131.
- ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- The Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes.
- OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy.
- SMART NMR. (n.d.). SMART NMR.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents.
- Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
- Canadian Journal of Chemistry. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- nmrshiftdb2. (2025, September 7). nmrshiftdb2 - open nmr database on the web.
- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
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- 5. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. ucl.ac.uk [ucl.ac.uk]
Mass spectrometry fragmentation pattern of ethoxy-pyrazole piperidines
A Comprehensive Guide to the Mass Spectrometry Fragmentation and Analytical Profiling of Ethoxy-Pyrazole Piperidines
As a Senior Application Scientist specializing in small molecule structural elucidation, I frequently encounter complex heterocyclic scaffolds in drug discovery. Among these, the ethoxy-pyrazole piperidine (EPP) moiety has emerged as a highly privileged pharmacophore, frequently utilized in the design of kinase inhibitors, ER-alpha modulators, and SHIP1 ligands [1].
However, characterizing the pharmacokinetics and metabolic fate of EPPs requires a rigorous understanding of their gas-phase chemistry. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Spectrometry (e.g., Orbitrap, Q-TOF) against Triple Quadrupole (QqQ) platforms for EPP analysis, grounded in the fundamental causality of their fragmentation mechanisms.
Mechanistic Causality of EPP Fragmentation
To optimize any mass spectrometry (MS) method, one must first understand why a molecule fragments the way it does under Collision-Induced Dissociation (CID). The EPP scaffold consists of three distinct micro-environments, each dictating a specific fragmentation pathway under positive Electrospray Ionization (ESI+).
-
The Piperidine Ring (Alpha-Cleavage): The highly basic secondary or tertiary nitrogen of the piperidine ring is the primary site of protonation. Upon collisional activation, the dominant pathway is
-cleavage of the C-C bond adjacent to the nitrogen. This results in ring fission, forming a resonance-stabilized iminium ion, followed by the neutral loss of ammonia or the substituted amine [2]. -
The Ethoxy Group (Neutral Loss of Ethylene): The ethoxy substituent on the pyrazole ring provides a highly diagnostic structural fingerprint. Unlike methoxy groups (which typically lose a methyl radical [-15 Da] or formaldehyde [-30 Da]), the ethoxy ether linkage undergoes a hydrogen rearrangement. This expels a neutral ethylene molecule (C
H , m/z 28.0313), leaving behind a stable hydroxylated pyrazole core [3]. -
The Pyrazole Core: The aromatic pyrazole ring is highly stable. It only undergoes significant fragmentation at elevated collision energies (CE > 40 eV), typically resulting in the contraction of the ring and the expulsion of hydrogen cyanide (HCN) or nitrogen gas (N
).
Caption: Mass spectrometry fragmentation pathways of ethoxy-pyrazole piperidines.
Technology Comparison: HRAM (Orbitrap/Q-TOF) vs. QqQ
When developing an analytical strategy for EPPs, the choice of MS platform drastically impacts the quality of the data. Below is an objective comparison of High-Resolution Accurate Mass (HRAM) systems versus Triple Quadrupole (QqQ) systems.
High-Resolution Accurate Mass (Orbitrap / Q-TOF)
-
Primary Use Case: Structural elucidation, metabolite identification (MetID), and impurity profiling.
-
Performance Advantage: HRAM instruments provide sub-ppm mass accuracy. When the ethoxy group fragments, HRAM can definitively distinguish the loss of ethylene (C
H , 28.0313 Da) from the isobaric loss of carbon monoxide (CO, 27.9949 Da). This exact mass capability is non-negotiable when identifying novel in vivo metabolites where the piperidine ring may have undergone hydroxylation or oxidation [4].
Triple Quadrupole (QqQ)
-
Primary Use Case: High-throughput Pharmacokinetic (PK) quantification and Multiple Reaction Monitoring (MRM).
-
Performance Advantage: QqQ systems offer superior linear dynamic range and absolute sensitivity for targeted assays. By leveraging the highly stable and predictable transition of the EPP precursor to the [M+H - 28]
product ion, QqQ methods can achieve lower limits of quantification (LLOQ) in the sub-ng/mL range in complex biological matrices.
Caption: Analytical workflow comparing HRAM and QqQ platforms for EPP analysis.
Quantitative Data & Diagnostic Transitions
To establish a self-validating assay, it is crucial to monitor specific transitions. Table 1 summarizes the characteristic fragments, while Table 2 compares the operational metrics of the two MS platforms based on empirical laboratory data.
Table 1: Characteristic MS/MS Product Ions and Neutral Losses for EPPs
| Structural Feature | Fragmentation Mechanism | Neutral Loss (Da) | Diagnostic Product Ion | Optimal CE (eV) |
| Ethoxy Group | Hydrogen rearrangement | 28.0313 (C | [M+H - 28] | 15 - 25 |
| Piperidine Ring | Variable (Amine dependent) | [M+H - Piperidine] | 25 - 35 | |
| Pyrazole Core | Ring contraction | 27.0109 (HCN) | [Core - 27] | 40 - 55 |
Table 2: Performance Comparison: HRAM vs. QqQ for EPP Analysis
| Metric | High-Resolution MS (Orbitrap) | Triple Quadrupole (QqQ) | Winner for EPPs |
| Mass Accuracy | < 2 ppm | ~ 0.1 Da | HRAM (Crucial for MetID) |
| Sensitivity (LLOQ) | 1 - 5 ng/mL | 0.01 - 0.1 ng/mL | QqQ (Crucial for PK) |
| Dynamic Range | 3 - 4 logs | 5 - 6 logs | QqQ |
| Scan Speed | 12 - 20 Hz | > 500 MRMs/sec | QqQ |
| Retrospective Analysis | Yes (Full Scan data saved) | No (Targeted only) | HRAM |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility, the following step-by-step protocol details the optimal conditions for characterizing novel EPP derivatives. This methodology is designed to be self-validating: the observation of the -28 Da neutral loss serves as an internal confirmation of the ethoxy-pyrazole intactness prior to further structural assignment.
Step 1: Sample Preparation (Plasma Matrices)
-
Aliquot 50 µL of plasma containing the EPP analyte into a 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of a stable isotope-labeled internal standard) to precipitate proteins.
-
Vortex for 2 minutes at 1000 RPM, then centrifuge at 4,000 x g for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.
Step 2: UHPLC Separation Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Column Temperature: 40 °C (prevents peak tailing associated with secondary piperidine interactions).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes robust protonation of the piperidine nitrogen).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes, hold for 0.5 minutes, re-equilibrate at 5% B for 1 minute. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (ESI+)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450 °C.
-
For QqQ (Targeted MRM): Set Q1 to the exact [M+H]
mass. Set Q3 to the[M+H - 28] fragment. Optimize the Collision Energy (CE) via a ramp from 10 to 50 eV. The optimal CE for the ethylene loss is typically between 15-20 eV. -
For HRAM (Data-Dependent Acquisition - DDA): Set the MS1 resolution to 70,000 (FWHM at m/z 200). Set the MS2 resolution to 17,500. Utilize stepped normalized collision energies (NCE) at 20, 30, and 40 to capture both the low-energy ethoxy cleavage and the high-energy pyrazole fragmentation in a single composite spectrum.
Conclusion
The structural elucidation and quantification of ethoxy-pyrazole piperidines require a nuanced approach. The basic piperidine nitrogen drives ionization efficiency, while the ethoxy group provides a highly reliable, low-energy fragmentation pathway (neutral loss of ethylene, 28 Da) that is ideal for MRM assay development. For drug development professionals, deploying QqQ systems utilizing this specific transition will yield the highest sensitivity for PK studies. Conversely, HRAM platforms remain indispensable for mapping the downstream metabolic cleavage of the piperidine ring while confirming the stability of the pyrazole core.
References
-
Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. National Institutes of Health (NIH) / PMC. Available at: [Link]...
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. National Institutes of Health (NIH) / PubMed. Available at: [Link]...
Pharmacokinetic Profile Comparison of Pyrazole-Piperidine Analogs: Navigating Efficacy and ADME
As a Senior Application Scientist in drug discovery, I frequently encounter the pyrazole-piperidine scaffold. It is a highly privileged structural motif, offering an ideal balance of hydrogen bond acceptors, lipophilic surface area, and geometric rigidity. However, the raw scaffold often presents significant Absorption, Distribution, Metabolism, and Excretion (ADME) challenges—most notably, unpredictable blood-brain barrier (BBB) penetration and high hepatic clearance.
In this guide, we will objectively compare the pharmacokinetic (PK) profiles of pyrazole-piperidine analogs across two distinct therapeutic domains: Cannabinoid Receptor 1 (CB1) antagonists and Factor Xa inhibitors. By analyzing the structural evolution of these compounds, we can establish a self-validating framework for optimizing tissue distribution and metabolic stability.
Section 1: Overcoming CNS Toxicity in CB1 Antagonists
The development of CB1 inverse agonists for metabolic disorders was historically hindered by central nervous system (CNS) toxicity.1 driven by its high brain penetration (>50%). Its highly lipophilic 1-aminopiperidine moiety and low Topological Polar Surface Area (TPSA = 50 Ų) allowed rapid passive diffusion across the BBB.
To circumvent this, researchers engineered peripherally selective analogs. By shifting the attachment point to a 4-aminopiperidine and functionalizing the piperidine nitrogen with a carbamate (e.g., Compound 8c), the TPSA was significantly increased. 2.
Table 1: Pharmacokinetic & Pharmacodynamic Comparison of CB1 Antagonists
| Compound | Structural Feature | hCB1 EC₅₀ (nM) | TPSA (Ų) | Brain Penetration (%) | Clinical Status |
| Rimonabant | 1-aminopiperidine | 5 | 50 | >50% | Withdrawn (CNS Toxicity) |
| Compound 8c | 4-aminopiperidine carbamate | 20 | >80 | <15% | Preclinical Lead |
Section 2: Optimizing Bioavailability in Factor Xa Inhibitors
In the cardiovascular space, the pyrazole-piperidine scaffold was optimized to solve a different PK challenge: oral bioavailability and predictable clearance. Early Factor Xa inhibitors (like Razaxaban) contained highly basic amine groups, resulting in variable gastrointestinal absorption and high susceptibility to CYP450-mediated metabolism.
The breakthrough came with Apixaban. By cyclizing the amide nitrogen to the pyrazole ring to form a bicyclic tetrahydropyrazolopyridinone, and converting the basic piperidine into a neutral piperidin-2-one (lactam) ring, the basicity was eliminated. 3, including a highly predictable ~50% oral bioavailability and a robust 12-hour half-life, independent of narrow metabolic pathways.4.
Table 2: Pharmacokinetic Profile Comparison of Factor Xa Inhibitors
| Compound | Structural Feature | Oral Bioavailability | Half-life (t₁/₂) | Clearance Pathway | Clinical Status |
| Razaxaban | Basic amine groups | Low / Variable | Short | High CYP metabolism | Discontinued |
| Apixaban | Neutral lactam (piperidin-2-one) | ~50% (Predictable) | 12 hours | Multiple (CYP3A4 / P-gp) | Approved |
Section 3: Pharmacokinetic Optimization Logic
Caption: Structural modification logic for optimizing pyrazole-piperidine pharmacokinetics.
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the PK parameters discussed above must be validated through rigorous, causality-driven in vitro assays.
Protocol 1: MDCK-MDR1 Permeability Assay (BBB Penetration)
Scientific Rationale: We utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-glycoprotein) rather than standard Caco-2 cells. P-gp is the primary efflux transporter at the BBB; this model accurately predicts whether a modified pyrazole-piperidine will be actively pumped out of the CNS.
-
Cell Culture & Seeding: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 200 Ω·cm², validating monolayer integrity.
-
Compound Dosing: Prepare a 10 µM solution of the pyrazole-piperidine analog in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport. Causality note: Dual-directional transport is critical to calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)), which confirms if the compound is a P-gp substrate.
-
Incubation: Incubate at 37°C with 5% CO₂ for 120 minutes.
-
Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes. Quench immediately with cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt any degradation.
-
LC-MS/MS Quantification: Analyze samples to calculate the apparent permeability (
). Compounds with cm/s and an ER > 2.5 are flagged as having restricted brain penetration.
Protocol 2: Human Liver S9 Fraction Stability Assay (Clearance)
Scientific Rationale: Unlike isolated microsomes (which only contain Phase I CYP450s), S9 fractions contain both Phase I and Phase II (cytosolic transferases) enzymes. Pyrazole-piperidines are susceptible to both oxidative hydroxylation and glucuronidation; S9 provides a complete clearance profile.
-
Matrix Preparation: Thaw pooled human liver S9 fractions on ice.
-
Reaction Mixture: Combine 1 µM test compound with 1 mg/mL S9 protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding a complete cofactor cocktail (1 mM NADPH, 2 mM UDPGA, and 0.1 mM PAPS).
-
Time-Course Sampling: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (
) and compound half-life ( ).
Caption: Step-by-step in vitro to in vivo pharmacokinetic screening workflow.
References
- Source: National Institutes of Health (PMC)
- Source: National Institutes of Health (PMC)
- An alternative synthetic strategy to construct apixaban analogues Source: ARKAT USA URL
- A practical synthesis for the key intermediate of apixaban Source: ResearchGate URL
Sources
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine
This document provides essential procedural guidance on the safe handling of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As no specific Safety Data Sheet (SDS) is available for this unique compound, this guide synthesizes data from structurally analogous chemicals, namely piperidine and its derivatives, to establish a robust safety protocol. The recommendations herein are designed to empower researchers, scientists, and drug development professionals to operate with the highest degree of safety.
Inferred Hazard Assessment: A Proactive Stance on Safety
The chemical structure of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine contains a piperidine ring, a core structure in many compounds with significant biological and toxicological profiles. The parent compound, piperidine, is classified as a highly flammable liquid that is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[1][2][3] Substituted piperidines and related heterocyclic compounds often present hazards ranging from skin and eye irritation to more severe organ toxicity.[4][5][6] Therefore, a conservative approach dictates that 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine should be handled as a substance that is, at a minimum, a potent irritant with the potential for significant toxicity.
Table 1: Summary of Hazards Identified in Structurally Similar Compounds
| Hazard Classification | GHS Hazard Statement | Representative Analog Compound(s) |
|---|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Piperidine[1][2] |
| Skin Irritation | H315: Causes skin irritation | 4-Hydroxy piperidine, Piperidine, 4-ethoxy-, hydrochloride[4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 4-Hydroxy piperidine[4] |
| Acute Toxicity (Dermal, Inhalation) | H311+H331: Toxic in contact with skin or if inhaled | Piperidine[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | 4-Hydroxy piperidine[4][6] |
| Flammability | H225: Highly flammable liquid and vapour | Piperidine[2][7] |
This data compels the implementation of stringent engineering controls and a comprehensive PPE strategy to mitigate risks of exposure through all potential routes: dermal, ocular, and inhalation.
Core Directive: Engineering Controls and Personal Protective Equipment
The primary line of defense is always engineering controls. All handling of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] Personal protective equipment serves as the critical final barrier between the researcher and the chemical.
Table 2: Required Personal Protective Equipment (PPE) for Handling 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine
| Protection Type | Specification | Rationale and Key Considerations |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles during procedures with a high risk of splashing.[5][9] | The piperidine moiety suggests a high potential for severe eye irritation or damage.[1][4] Goggles provide a 360-degree seal, protecting against splashes, dust, and vapors that safety glasses with side-shields may not prevent. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Gloves must be inspected for integrity before each use.[4][10] | The high dermal toxicity of parent piperidine necessitates robust hand protection.[1] Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination. Contaminated gloves must be disposed of as hazardous waste.[4] |
| Body Protection | A flame-resistant laboratory coat is mandatory. For large-scale operations (>10g) or tasks with significant splash potential, a chemical-resistant apron over the lab coat is required.[11] | This provides a barrier against accidental spills and contact with contaminated surfaces. Clothing worn under the lab coat should cover all exposed skin. |
| Respiratory Protection | Not required if all handling is performed within a properly functioning chemical fume hood. If a fume hood is unavailable or during a large-scale spill, a full-face respirator with appropriate cartridges (e.g., organic vapor/ammonia) is necessary.[5][7] | The inferred respiratory irritation and acute inhalation toxicity demand that vapors or dust not be allowed to escape into the laboratory environment.[1][4] |
Operational Plan: From Preparation to Disposal
A methodical approach to laboratory operations is crucial for safety. This includes the preparation, handling, and subsequent disposal phases, with particular attention paid to the correct sequence of donning and doffing PPE.
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is designed to minimize the risk of cross-contamination. The "clean-to-clean" and "dirty-to-dirty" principle is paramount during doffing.
Sources
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- 5. echemi.com [echemi.com]
- 6. 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine | C14H16ClN3 | CID 24212027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
